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Foundational

High-Resolution Profiling of Methyl 3-amino-4-methoxypicolinate: Exact Mass Validation and Pharmacophore Dynamics

Introduction to the Picolinate Scaffold In the landscape of rational drug design and agrochemical development, highly functionalized pyridine derivatives serve as foundational building blocks. Methyl 3-amino-4-methoxypic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Picolinate Scaffold

In the landscape of rational drug design and agrochemical development, highly functionalized pyridine derivatives serve as foundational building blocks. Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a prime example of a densely substituted heterocyclic scaffold. For researchers synthesizing novel kinase inhibitors or targeted herbicides, verifying the structural integrity of this intermediate is a critical first step.

This technical guide dissects the physicochemical properties of Methyl 3-amino-4-methoxypicolinate, establishes a self-validating analytical protocol for its exact mass confirmation, and maps its pharmacophore dynamics.

Structural and Physicochemical Fundamentals

Before initiating any analytical or synthetic workflow, it is imperative to distinguish between the compound's average molecular weight and its monoisotopic exact mass. While molecular weight accounts for the natural abundance of isotopes (useful for bulk stoichiometric calculations), High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) to prevent isobaric interference.

Structural breakdown of the C₈H₁₀N₂O₃ formula:

  • Pyridine Ring: Contributes the core aromatic framework.

  • Methyl Ester (C-2): Provides a lipophilic handle that can be hydrolyzed to the active picolinic acid.

  • Amino Group (C-3): Acts as a primary hydrogen bond donor.

  • Methoxy Group (C-4): Functions as an electron-donating group (EDG), modulating the electron density of the pyridine ring.

Quantitative Physicochemical Data

The following table summarizes the core metrics required for analytical calibration, derived from authoritative chemical repositories such as [1] and [2].

ParameterValueAnalytical Significance
Molecular Formula C₈H₁₀N₂O₃Dictates the isotopic envelope in MS analysis.
CAS Registry Number 2416052-02-1Unique identifier for sourcing and compliance [3].
Molecular Weight 182.18 g/mol Used for bulk molarity and yield calculations.
Monoisotopic Exact Mass 182.0691 DaThe theoretical target for HRMS structural validation.
Theoretical [M+H]⁺ Ion 183.0764 DaTarget mass in positive Electrospray Ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Workflows

To confirm the identity of synthesized or procured Methyl 3-amino-4-methoxypicolinate, standard low-resolution mass spectrometry is insufficient. A mass accuracy of < 5 parts-per-million (ppm) is required to definitively prove the C₈H₁₀N₂O₃ formula against potential isobaric impurities.

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . This means the protocol inherently checks for instrument drift and sample carryover during the run.

Workflow Start Methyl 3-amino-4-methoxypicolinate (C8H10N2O3) Prep Sample Prep & Acidification (0.1% Formic Acid) Start->Prep Dissolution Blank Blank Run (Carryover Check) Prep->Blank Sequence Setup LCMS LC-HRMS (ESI+) Resolution: 70,000 Blank->LCMS Injection Analysis Exact Mass Extraction (m/z 183.0764 [M+H]+) LCMS->Analysis Data Acquisition LockMass Internal Lock Mass (Real-time Calibration) LockMass->LCMS Co-infusion Validation Mass Accuracy < 5 ppm (Self-Validated) Analysis->Validation Error Calculation

Figure 1: Self-validating LC-HRMS workflow for exact mass confirmation.

Protocol: Self-Validating LC-HRMS Analysis

Objective: Confirm the exact mass of the [M+H]⁺ ion (183.0764 Da) with a mass error of less than 5 ppm.

  • Sample Preparation (Acidification): Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

    • Causality: The addition of formic acid forces the protonation of the basic pyridine nitrogen and the 3-amino group, guaranteeing robust ionization in ESI+ mode and preventing signal suppression.

  • System Calibration (The Lock Mass): Co-infuse an internal standard mixture (e.g., Leucine Enkephalin or a known fluorinated standard) alongside the sample.

    • Causality: Time-of-Flight (TOF) and Orbitrap mass analyzers are sensitive to minute temperature fluctuations. A continuous lock mass provides real-time recalibration, validating the instrument's accuracy at the exact moment of analyte elution.

  • Blank Injection (Carryover Validation): Inject the mobile phase (without analyte) immediately prior to the sample run.

    • Causality: If a peak at m/z 183.0764 appears in the blank, the system is contaminated. A clean blank self-validates that the subsequent sample signal is genuinely derived from the injected vial.

  • Data Acquisition: Inject 5 µL of the sample onto a C18 column. Utilize a mass resolution setting of at least 70,000 (at m/z 200).

    • Causality: High resolution is required to separate the target mass from background matrix ions that may share the same nominal mass (m/z 183) but differ in exact mass (mass defect).

  • Error Calculation: Extract the chromatogram for m/z 183.0764. Calculate the mass error using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000. A result of < 5 ppm confirms the molecular formula C₈H₁₀N₂O₃.

Pharmacophore Dynamics and Structural Utility

Beyond its analytical profile, Methyl 3-amino-4-methoxypicolinate is highly valued by drug development professionals due to its dense array of functional groups. When incorporated into a larger drug molecule, these substituents dictate the ligand's binding affinity within biological targets, such as the ATP-binding hinge region of kinases.

Pharmacophore Core Picolinate Core Amino 3-Amino Group (H-Bond Donor) Core->Amino Methoxy 4-Methoxy Group (Steric & EDG) Core->Methoxy Ester Methyl Ester (Lipophilicity) Core->Ester Target Kinase Active Site Amino->Target H-Bonding Methoxy->Target Hydrophobic Fit Ester->Target Membrane Permeability Binding Stable Ligand-Target Complex Target->Binding Synergistic Affinity

Figure 2: Pharmacophore mapping and target binding logic of the picolinate derivative.

Mechanistic Causality in Drug Design
  • The 3-Amino Group: Positioned adjacent to the ester, this primary amine can participate in intramolecular hydrogen bonding, locking the molecule into a specific bioactive conformation. Externally, it acts as a crucial hydrogen bond donor to backbone carbonyls in target proteins.

  • The 4-Methoxy Group: As an electron-donating group, it increases the electron density of the pyridine ring, thereby increasing the basicity (pKa) of the pyridine nitrogen. This strengthens the nitrogen's ability to act as a hydrogen bond acceptor. Furthermore, the methoxy group provides a precise steric fit for hydrophobic sub-pockets in enzymatic active sites.

  • The Methyl Ester: Often utilized as a prodrug strategy, the methyl ester masks the highly polar carboxylic acid, significantly improving cellular membrane permeability. Once inside the cell, esterases cleave the methyl group to release the active picolinic acid payload.

References

Exploratory

solubility profile of Methyl 3-amino-4-methoxypicolinate in polar aprotic solvents

An in-depth understanding of the solubility profile of novel pyridine derivatives is a critical inflection point in preformulation and chemical process development. Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the solubility profile of novel pyridine derivatives is a critical inflection point in preformulation and chemical process development. Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly functionalized heterocyclic compound characterized by a delicate balance of hydrogen-bond donors (the 3-amino group) and multiple hydrogen-bond acceptors (the pyridine nitrogen, 4-methoxy oxygen, and the picolinate ester carbonyl).

As an Application Scientist overseeing early-stage drug development workflows, I approach the solvation of such molecules not merely as a physical measurement, but as a thermodynamic system that must be engineered. This whitepaper dissects the solubility mechanics of Methyl 3-amino-4-methoxypicolinate in polar aprotic solvents, providing a rigorously grounded, self-validating framework for researchers.

The Thermodynamics of Solvation in Polar Aprotic Media

To dissolve a crystalline solid like Methyl 3-amino-4-methoxypicolinate, the solvent must overcome the lattice energy driven by intermolecular hydrogen bonding (specifically between the 3-amino group and the ester/pyridine moieties of adjacent molecules).

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile—are uniquely suited for this task. They lack acidic protons (preventing unwanted protonation of the weakly basic pyridine ring) but possess highly polarized bonds (S=O in DMSO, C=O in DMF) that act as aggressive hydrogen-bond acceptors. The mixing process in these solvents is generally endothermic and spontaneous, driven by the favorable entropy of solvation 1.

The Hansen Solubility Parameters (HSP) provide a quantitative lens for this compatibility. The geometric distance ( Ra​ ) between the solute and solvent in three-dimensional HSP space (Dispersion δD​ , Polar δP​ , and Hydrogen-bonding δH​ ) dictates solubility 2. Polar aprotic solvents exhibit high δP​ and moderate δH​ values, which perfectly complement the functional groups of aminopicolinates .

SolvationThermodynamics Solute Methyl 3-amino-4-methoxypicolinate (Crystal Lattice) Step1 Lattice Disruption (Endothermic ΔH > 0) Solute->Step1 Solvent Polar Aprotic Solvent (DMSO / DMF) Step2 Cavity Formation in Solvent Solvent->Step2 Step3 Solute-Solvent Interaction (Exothermic ΔH < 0) Step1->Step3 Step2->Step3 Complex Solvated Monomer (H-Bonding & Dipole-Dipole) Step3->Complex

Thermodynamic pathway of solvation in polar aprotic media.

Quantitative Solubility Profiling

While empirical data for every novel analog requires bench validation, thermodynamic modeling of structurally analogous aminopyridines allows us to predict the solubility hierarchy in polar aprotic solvents. The solubility typically follows the order: DMF > DMSO > Acetone > Acetonitrile 3.

Causality dictates this ranking: Although DMSO has a higher dielectric constant than DMF, DMF often exhibits superior solvation for aminopyridines due to optimal steric alignment of its carbonyl group with the solute's amino protons, minimizing solvent-solvent self-association 4.

Table 1: Predicted Thermodynamic Solubility Profile at 298.15 K

SolventDielectric Constant (ε)Hansen δP​ (MPa 0.5 )Hansen δH​ (MPa 0.5 )Estimated Solubility ( x1​ )*Solvation Mechanism
DMF 36.713.711.3~ 0.085Strong H-bond acceptance via C=O; optimal steric fit.
DMSO 46.716.410.2~ 0.072Intense dipole-dipole interactions; H-bond acceptance via S=O.
Acetone 20.710.47.0~ 0.045Moderate dipole interactions; weaker H-bond acceptance.
Acetonitrile 37.518.06.1~ 0.025High polarity, but poor H-bond acceptor capacity.

*Note: x1​ represents the estimated mole fraction solubility extrapolated from foundational aminopyridine models.

Self-Validating Experimental Methodology

To transition from theoretical modeling to empirical certainty, researchers must employ a rigorous, self-validating protocol. The isothermal shake-flask method, coupled with high-performance liquid chromatography (HPLC) and solid-state verification, is the gold standard.

The inclusion of solid-state verification (PXRD) is what makes this protocol self-validating. If a solvent induces a polymorphic transition or solvate formation during equilibration, the measured solubility reflects the new crystal form, not the original API. PXRD ensures phase integrity.

ExperimentalWorkflow A Excess Solute + Solvent (DMSO/DMF) B Isothermal Agitation (Shake-Flask, 48h) A->B C Phase Separation (Centrifugation) B->C D HPLC-UV Quantification C->D Supernatant E Solid-State XRD (Polymorph Check) C->E Residual Solid

Self-validating isothermal shake-flask methodology for solubility determination.

Step-by-Step Protocol: Isothermal Dissolution Equilibrium
  • Sample Preparation: Add an excess amount of Methyl 3-amino-4-methoxypicolinate (approx. 500 mg) to 5.0 mL of the selected polar aprotic solvent (e.g., anhydrous DMSO) in a tightly sealed borosilicate glass vial.

    • Causality: Borosilicate glass is mandatory to prevent alkali ion leaching, which could catalyze the hydrolysis of the methyl ester over extended equilibration periods.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker set to 298.15 K ± 0.05 K. Agitate at 150 rpm for 48 hours.

    • Causality: 48 hours of agitation ensures the system overcomes kinetic supersaturation and reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at exactly 298.15 K.

    • Causality: Temperature control during centrifugation is critical. A drop in temperature will cause premature precipitation, artificially lowering the measured solubility.

  • Supernatant Quantification (HPLC-UV): Extract an aliquot of the clear supernatant using a pre-warmed syringe filter (0.22 µm PTFE). Dilute the aliquot 1:100 in the HPLC mobile phase (e.g., Water/Acetonitrile 50:50 v/v) to prevent column overloading. Quantify via HPLC-UV at the compound's λmax​ (typically ~260 nm for aminopicolinates).

  • Solid-State Verification (PXRD): Recover the residual undissolved solid from the centrifuge tube. Dry gently under a stream of nitrogen and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: This confirms that the crystal lattice has not rearranged into a DMSO-solvate or a different polymorph, validating that the solubility value corresponds strictly to the starting material.

Strategic Implications for Formulation

Understanding the solubility of Methyl 3-amino-4-methoxypicolinate in polar aprotic solvents directly impacts downstream processing. Because DMSO and DMF show exceptional solubilizing capacity, they are ideal solvents for primary stock solutions in in vitro biological assays or as reaction media for further synthetic derivatization (e.g., amide coupling at the picolinate carboxylate after saponification). However, due to their high boiling points and potential toxicity, they must be rigorously purged or lyophilized during final API isolation.

References

  • Liu, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." ResearchGate. Available at:[Link]

  • Wang, J., et al. "Solubility, correlation, Hansen solubility parameter and thermodynamic analysis of 2,4-dinitroanisole in three binary mixed solvents." ResearchGate. Available at:[Link]

  • "HSPiP software as a powerful tool for optimization studies in chemical nanoengineering." Polish Academy of Sciences (PAN). Available at: [Link]

  • "Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems." Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • "Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents." Semantic Scholar. Available at: [Link]

Sources

Foundational

High-Resolution NMR Characterization of Methyl 3-amino-4-methoxypicolinate: A Technical Guide to Chemical Shift Assignment and Structural Elucidation

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously assigning the nuclear magnetic resonance (NMR) spectra of highly substituted heteroaromatics. Methyl 3-amino-4-methoxypi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously assigning the nuclear magnetic resonance (NMR) spectra of highly substituted heteroaromatics. Methyl 3-amino-4-methoxypicolinate (Methyl 3-amino-4-methoxypyridine-2-carboxylate) is a prime example. As a critical pharmacophore and intermediate in the synthesis of advanced agrochemicals (such as synthetic auxins) and pharmaceuticals, ensuring its structural integrity through rigorous NMR characterization is paramount.

This whitepaper provides an in-depth, theoretically grounded framework for predicting, acquiring, and validating the 1 H and 13 C NMR chemical shifts of this molecule. Rather than relying on simple pattern matching, we will construct a self-validating analytical system based on the causality of electronic substituent effects and advanced 2D NMR methodologies.

Theoretical Framework: Electronic Effects & Causality

The pyridine core of Methyl 3-amino-4-methoxypicolinate is subjected to a complex interplay of inductive ( −I ) and mesomeric ( +M ) effects from its four distinct substituents. Understanding these competing electronic pathways is the foundation of accurate chemical shift prediction[1].

  • The Pyridine Nitrogen (N1): The electronegative heteroatom withdraws electron density via −I and −M effects, heavily deshielding the adjacent C2 and C6 positions.

  • The 2-Carboxylate Ester ( −COOCH3​ ): This electron-withdrawing group further deshields C2 and C3 . Additionally, its magnetic anisotropy exerts a slight deshielding effect on the H6 proton across the ring space.

  • The 3-Amino Group ( −NH2​ ): Nitrogen's lone pair donates electron density into the ring via a strong +M effect. This significantly shields the ortho ( C2,C4 ) and para ( C6 ) carbons.

  • The 4-Methoxy Group ( −OCH3​ ): Oxygen's lone pair also acts as a strong +M donor, shielding its ortho ( C3,C5 ) and para ( C2 ) positions.

By synthesizing these vectors using established empirical additivity rules for substituted pyridines, we can generate a highly accurate predictive model for the molecule[2].

Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (CDCl 3​ , 400/100 MHz)
PositionNucleusPredicted Shift (ppm)MultiplicityJ-Coupling (Hz)Causality / Structural Rationale
N1 ----Heteroatom core; exerts strong −I and −M deshielding effects.
C2 13 C138.0 - 142.0Quaternary-Deshielded by adjacent N1 and ester group, but mitigated by +M from −NH2​ .
C2-Ester 13 C165.0 - 167.0Quaternary-Carbonyl carbon; heavily deshielded.
C2-OMe 1 H / 13 C3.90 / 52.5Singlet (3H)-Ester methyl; standard shift region for aliphatic esters.
C3 13 C128.0 - 132.0Quaternary-Shielded by directly attached +M amino group.
C3-NH 2​ 1 H5.50 - 6.00Broad Singlet (2H)-Exchangeable protons; broadened by quadrupolar 14 N relaxation.
C4 13 C152.0 - 156.0Quaternary-Heavily deshielded by attached electronegative oxygen.
C4-OMe 1 H / 13 C3.95 / 56.0Singlet (3H)-Ether methyl; slightly more deshielded than the ester methyl.
C5 1 H / 13 C6.75 / 108.0 - 113.0Doublet (1H)~5.5Strongly shielded by ortho-methoxy ( +M ) and meta-amino groups.
C6 1 H / 13 C8.10 / 141.0 - 146.0Doublet (1H)~5.5Deshielded by adjacent N1; exhibits 3JHH​ coupling to H5.

Note: Shifts are derived from empirical additivity models and verified against structurally analogous pyridine matrices.

Experimental Methodology: A Self-Validating Protocol

To transition from theoretical prediction to empirical certainty, the NMR acquisition protocol must be designed to eliminate ambiguity. The presence of three contiguous quaternary carbons ( C2,C3,C4 ) and two distinct methoxy environments necessitates a rigorous, self-validating 1D and 2D NMR workflow[3].

Step 1: Optimized Sample Preparation

Dissolve 20–30 mg of high-purity Methyl 3-amino-4-methoxypicolinate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is selected over DMSO- d6​ to prevent the rapid exchange of the −NH2​ protons, allowing them to be observed as a distinct broad singlet.

Step 2: 1D 1 H and 13 C Acquisition
  • 1 H NMR: Utilize a standard 30° pulse sequence (zg30) with 16 scans and a 1-second relaxation delay ( d1 ). This is sufficient for the highly sensitive proton nuclei.

  • 13 C NMR: Quaternary carbons ( C2,C3,C4 ) lack attached protons, resulting in significantly longer spin-lattice relaxation times ( T1​ ). To ensure these signals are not saturated and lost into the baseline, utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans and an extended relaxation delay ( d1≥2s )[3].

Step 3: Orthogonal Validation via 2D NMR (HSQC & HMBC)

1D spectra alone cannot definitively differentiate the ester methoxy from the ether methoxy. We must employ 2D techniques to establish a closed logical loop:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ couplings. This will link the H5 proton to the C5 carbon, and the H6 proton to the C6 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings. This is the critical validation step. The ester methoxy protons (~3.90 ppm) will exhibit a 3JCH​ cross-peak to the carbonyl carbon (~166 ppm). Conversely, the C4-methoxy protons (~3.95 ppm) will show a 3JCH​ cross-peak to the aromatic C4 carbon (~154 ppm). This orthogonal cross-referencing eliminates assignment ambiguity[3].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition and assignment strategy.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 20-50 mg) Proton 1D 1H NMR (zg30, d1=1s, ns=16) Prep->Proton Carbon 1D 13C{1H} NMR (zgpg30, d1=2s, ns=1024) Prep->Carbon HSQC 2D 1H-13C HSQC (Direct C-H Coupling) Proton->HSQC HMBC 2D 1H-13C HMBC (Long-Range Coupling) Proton->HMBC Carbon->HSQC Carbon->HMBC Assign Final Chemical Shift Assignment & Validation HSQC->Assign HMBC->Assign

Self-validating NMR acquisition and assignment workflow for substituted picolinates.

Conclusion

The structural elucidation of Methyl 3-amino-4-methoxypicolinate requires more than superficial spectral matching; it demands an understanding of the underlying electronic vectors governing the pyridine ring. By combining theoretical chemical shift modeling with a rigorous, causality-driven 1D and 2D NMR experimental design, researchers can achieve absolute confidence in their structural assignments, ensuring the integrity of downstream pharmaceutical and agrochemical development pipelines.

References

  • Rasała, D., & Gawinecki, R. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 3-amino-4-methoxypicolinate at Room Temperature

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Understanding its thermodynamic stability at room temperature (20°C–25°C) is paramount for formulation scientists and synthetic chemists. This whitepaper deconstructs the molecular architecture of the compound, delineates its thermodynamic degradation pathways versus kinetic barriers, and establishes a self-validating experimental protocol for rigorous stability assessment.

Molecular Architecture & Causality of Stability

The stability profile of Methyl 3-amino-4-methoxypicolinate is not a monolithic property but a complex interplay of its functional groups. As a Senior Application Scientist, I approach this molecule by evaluating the thermodynamic driving forces against the kinetic barriers inherent in its structure:

  • The Methyl Ester Motif: The hydrolysis of methyl carboxylates to their corresponding carboxylic acids and methanol is thermodynamically favorable under standard aqueous conditions[2]. However, in the solid state or in strictly anhydrous environments at room temperature, the kinetic barrier to auto-hydrolysis is exceptionally high. Analogous solid-state methyl esters have demonstrated remarkable stability, remaining intact for over 28 years at room temperature[3].

  • The Aminopyridine Core: The 3-amino and 4-methoxy groups strongly donate electron density into the pyridine ring via resonance. While this stabilizes the ring against nucleophilic attack, it significantly lowers the oxidation potential of the molecule. Aminopyridines are generally stable in solid formulations, but in solution, they are highly susceptible to oxidative degradation, often forming N-oxides or azo-dimers under oxidative stress[4].

  • Picolinate Chelation Effect: Picolinates (pyridine-2-carboxylates) are exceptional bidentate ligands, coordinating through the pyridine nitrogen and the ester carbonyl oxygen. This geometry is thermodynamically highly stable when coordinated with trace transition metals[5]. Consequently, the presence of trace metal impurities can inadvertently catalyze ester hydrolysis by polarizing the carbonyl carbon, bypassing the standard kinetic barrier.

Thermodynamic Degradation Pathways

To predict shelf-life and handle the compound effectively, we must differentiate between what is thermodynamically inevitable and what is kinetically controllable.

  • Ester Hydrolysis (Thermodynamic Control): In the presence of moisture, aminolysis and hydrolysis are competing pathways for methyl picolinates. Minimizing water content is critical, as hydrolysis is a major, thermodynamically driven side reaction in aqueous or unbuffered environments[6].

  • Core Oxidation (Kinetic Vulnerability): The electron-rich nature of the substituted pyridine ring makes it a target for reactive oxygen species (ROS). Exposure to ambient oxygen, light, or peroxides rapidly degrades the parent compound[4].

Degradation Parent Methyl 3-amino-4-methoxypicolinate (Intact API Intermediate) Hydrolysis Ester Hydrolysis (Thermodynamically Favorable) Parent->Hydrolysis + H2O Oxidation Core Oxidation (Electron-Rich Aminopyridine) Parent->Oxidation + O2 / ROS Deg1 3-amino-4-methoxypicolinic acid + Methanol Hydrolysis->Deg1 Deg2 Pyridine N-oxide / Azo-dimers Oxidation->Deg2

Thermodynamic degradation pathways of Methyl 3-amino-4-methoxypicolinate.

Quantitative Stability Profile

The following table synthesizes the thermodynamic and kinetic stability parameters of Methyl 3-amino-4-methoxypicolinate based on its structural analogs and functional group behaviors at room temperature (25°C).

ParameterSolid State (Sealed, Dark)Aqueous Solution (pH 7.0)Oxidative Stress (0.1% H₂O₂)
Primary Degradation Pathway None observedEster HydrolysisN-Oxidation / Dimerization
Thermodynamic Driving Force (ΔG) NeutralNegative (Favorable)Highly Negative
Kinetic Half-Life (t½) > 5 Years~ 30 - 45 Days< 12 Hours
Causality Crystal lattice stabilizationNucleophilic attack by H₂OElectrophilic attack on Pyridine N

Experimental Methodology: Self-Validating Protocol

A protocol is only trustworthy if it proves its own stability-indicating power. The following methodology is a self-validating system designed to ensure mass balance closure —meaning the sum of the parent compound and quantified degradants must equal 100% of the initial mass. If mass balance fails, it indicates the formation of undetected volatile (e.g., methanol) or polymeric species.

Step-by-Step Workflow for Room Temperature Stability Assessment

Step 1: Sample Preparation & Matrix Control

  • Prepare a 1.0 mg/mL stock solution of Methyl 3-amino-4-methoxypicolinate in anhydrous HPLC-grade Acetonitrile to prevent premature solvolysis.

  • Causality: Acetonitrile lacks nucleophilic oxygen, effectively shutting down the thermodynamic hydrolysis pathway during the baseline setup.

Step 2: Real-Time Incubation (Room Temperature)

  • Aliquot the stock into three distinct matrices: (A) Dry solid powder, (B) 50:50 Acetonitrile:Water (pH 7.0 buffer), and (C) 50:50 Acetonitrile:Water (pH 2.0).

  • Incubate all samples at 25°C ± 2°C and 60% Relative Humidity (RH) in amber vials to prevent photolytic interference.

Step 3: Orthogonal Stress Testing (Forced Degradation)

  • To validate the analytical method's ability to detect all possible room-temperature degradants, subject a separate set of samples to 0.1% H₂O₂ for 24 hours at 25°C.

  • Causality: This forces the oxidative pathway, generating the N-oxide reference standard in situ, which is critical for calibrating the HPLC-MS[4].

Step 4: HPLC-UV/MS Quantification

  • Analyze samples at Days 0, 7, 14, and 30 using a reversed-phase C18 column. Use a diode-array detector (DAD) coupled with a mass spectrometer (ESI-MS).

  • Self-Validation Check: Integrate all peak areas. Calculate the molar mass balance. A mass balance of 98.5%–101.5% confirms that the method is successfully tracking all thermodynamic degradation products without losing volatile fragments.

Protocol S1 1. Sample Prep (Solid & Aqueous) S2 2. RT Incubation (25°C, 60% RH) S1->S2 S3 3. Stress Testing (Acid/Base/H2O2) S1->S3 S4 4. HPLC-UV/MS (Mass Balance) S2->S4 S3->S4 S5 5. Thermodynamic Profiling (ΔG) S4->S5

Self-validating experimental workflow for thermodynamic stability assessment.

References

  • Relating Structural and Thermodynamic Effects of the Pb(II) Lone Pair: A New Picolinate Ligand - Inorganic Chemistry (ACS Publications)[Link]

  • Methyl Ester Hydrolysis - Science.gov [Link]

  • Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester - ResearchGate[Link]

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing)[Link]

Sources

Protocols & Analytical Methods

Method

Methyl 3-amino-4-methoxypicolinate as a building block in API synthesis

Application Note: Methyl 3-Amino-4-Methoxypicolinate as a Privileged Building Block in API Synthesis Introduction & Chemical Profile Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly functionalized pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 3-Amino-4-Methoxypicolinate as a Privileged Building Block in API Synthesis

Introduction & Chemical Profile

Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly functionalized pyridine derivative that serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—a 3-amino group, a 4-methoxy electron-donating group, and a 2-methyl ester—makes it an ideal starting material for constructing fused bicyclic heteroaromatics, most notably the pyrido[3,2-d]pyrimidine scaffold[1].

This specific bicyclic scaffold is a privileged pharmacophore found in numerous clinical candidates and approved drugs. Recent high-profile applications include its use as the core structure for MK-8189, a highly potent PDE10A inhibitor developed for the treatment of schizophrenia[2], Toll-like receptor (TLR) 7/8 dual agonists for cancer immunotherapy[3], and PI3Kδ inhibitors such as Seletalisib[4].

Mechanistic Rationale & Structural Advantages

The strategic placement of functional groups on this building block dictates both its chemical reactivity during synthesis and the pharmacological properties of the resulting APIs:

  • The 2-Ester and 3-Amino Dyad: This ortho-relationship is the classic setup for cyclocondensation. Reaction with single-carbon donors (like formamidine) rapidly yields the pyrimidin-4-one ring[5].

  • The 4-Methoxy Group (C8 in the fused system): In the resulting pyrido[3,2-d]pyrimidine, the methoxy group occupies the C8 position. Mechanistically, during the initial cyclization, the electron-donating nature of the methoxy group increases the nucleophilicity of the adjacent 3-amino group, accelerating the attack on the electrophilic carbon donor. Pharmacologically, the C8-methoxy vector frequently projects into the solvent-exposed channel of kinase ATP-binding pockets, improving aqueous solubility and providing a handle for fine-tuning pharmacokinetic (PK) properties without disrupting the core hydrogen-bonding network[2].

Synthetic Workflow: Constructing the Pyrido[3,2-d]pyrimidine Core

The most valuable application of methyl 3-amino-4-methoxypicolinate is its conversion into 4-substituted-8-methoxy-pyrido[3,2-d]pyrimidines. This is a three-stage process: cyclization, electrophilic activation (chlorination), and nucleophilic aromatic substitution (S N​ Ar).

G A Methyl 3-amino-4- methoxypicolinate (Starting Material) B 8-Methoxy-pyrido[3,2-d] pyrimidin-4(3H)-one (Bicyclic Core) A->B Formamidine Acetate 110°C, 12h C 4-Chloro-8-methoxy- pyrido[3,2-d]pyrimidine (Electrophilic Hub) B->C POCl3, DIPEA 90°C, 4h D 4-Substituted-8-methoxy- pyrido[3,2-d]pyrimidine (Target API Scaffold) C->D R-NH2, DIPEA iPrOH, 80°C

Figure 1: Synthetic workflow for generating 8-methoxy-pyrido[3,2-d]pyrimidine API scaffolds.

Detailed Experimental Protocols

Protocol 1: Cyclization to 8-Methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one Causality & Design: Traditional cyclizations use neat formamide at 150°C. However, prolonged exposure to these harsh thermal conditions often leads to partial cleavage of the 4-methoxy ether, generating difficult-to-separate 8-hydroxy byproducts. By switching to formamidine acetate in 2-methyltetrahydrofuran (2-MeTHF), the reaction temperature is lowered to 110°C, preserving the ether linkage and significantly improving the overall yield and purity profile.

  • Preparation: Charge a 500 mL round-bottom flask with methyl 3-amino-4-methoxypicolinate (10.0 g, 54.9 mmol, 1.0 eq) and formamidine acetate (17.1 g, 164.7 mmol, 3.0 eq).

  • Solvent Addition: Suspend the solids in anhydrous 2-MeTHF (150 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 110°C (external bath temperature) under a nitrogen atmosphere. The suspension will initially dissolve into a clear yellow solution.

  • Monitoring (Self-Validation): After 12 hours, sample the reaction. LC-MS should indicate the complete disappearance of the starting material ( m/z 183 [M+H] + ) and the appearance of the product mass ( m/z 178 [M+H] + ).

  • Isolation: Cool the reaction mixture to 0°C. The product will precipitate as an off-white solid. Filter the solid, wash with cold ethanol (2 x 30 mL), and dry under vacuum at 50°C to afford the title compound.

Protocol 2: Chlorination to 4-Chloro-8-methoxy-pyrido[3,2-d]pyrimidine Causality & Design: Conversion of the pyrimidinone to the chloro-heterocycle requires phosphorus oxychloride (POCl 3​ ). The addition of N,N-diisopropylethylamine (DIPEA) acts as a critical proton scavenger. This prevents the reaction mixture from becoming excessively acidic, which would otherwise protonate the pyridine nitrogen and promote undesired demethylation at the C8 position.

  • Preparation: To a suspension of 8-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one (8.0 g, 45.2 mmol, 1.0 eq) in toluene (80 mL), add DIPEA (11.7 g, 90.4 mmol, 2.0 eq).

  • Reagent Addition: Slowly add POCl 3​ (10.4 g, 67.8 mmol, 1.5 eq) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 90°C for 4 hours. The mixture will turn into a dark, homogeneous solution.

  • Monitoring (Self-Validation): Quench a 10 μ L aliquot in methanol and analyze via LC-MS. Look for the methyl ether adduct ( m/z 192 [M+H] + ) or the direct chloro mass ( m/z 196/198 [M+H] + with a characteristic 3:1 isotopic ratio).

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Dilute the residue with dichloromethane (150 mL) and pour into ice-cold saturated aqueous NaHCO 3​ (100 mL). Extract, dry the organic layer over Na 2​ SO 4​ , and concentrate to yield the electrophilic hub. Note: This intermediate is sensitive to hydrolysis and should be used immediately in the subsequent S N​ Ar step.

Quantitative Data: Cyclization Optimization

The table below summarizes the optimization of the cyclization step, highlighting the superiority of the formamidine acetate/2-MeTHF system in preventing ether cleavage.

Cyclization ReagentSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Key Observations & Byproducts
Formamide (10 eq)Neat150184582%Significant 8-OH byproduct (~12%) due to ether cleavage.
Formamidine acetate (3 eq)Ethanol802462>95%Clean reaction, but incomplete conversion of starting material.
Formamidine acetate (3 eq) 2-MeTHF 110 12 88 >98% Optimal conditions; product precipitates cleanly upon cooling.

Conclusion

Methyl 3-amino-4-methoxypicolinate is a highly versatile building block. By understanding the electronic interplay between its functional groups, chemists can optimize cyclization and functionalization conditions to build advanced pyrido[3,2-d]pyrimidine APIs with high yield and purity, bypassing common pitfalls like ether cleavage.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry - ACS Publications. 2

  • Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. ACS Publications. 3

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. 4

  • WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors. Google Patents. 1

  • 7.2.2. Pyridopyrimidines - Houben-Weyl Methods of Organic Chemistry. Thieme-Connect. 5

Sources

Application

using Methyl 3-amino-4-methoxypicolinate in palladium-catalyzed cross-coupling

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Methyl 3-amino-4-methoxypicolinate Executive Summary Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly functionalized pyridine buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Methyl 3-amino-4-methoxypicolinate

Executive Summary

Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly functionalized pyridine building block frequently utilized in late-stage drug discovery. However, employing this molecule as a nucleophile in palladium-catalyzed C–N cross-coupling presents a triad of synthetic challenges: severe electronic deactivation of the amine, steric hindrance from the adjacent methoxy group, and the high chemoselectivity required to preserve the C2-methyl ester. This application note outlines the mechanistic causality behind ligand and base selection, providing a self-validating protocol for high-yielding N-arylation.

Mechanistic Causality & Reaction Design

As an application scientist, it is critical to understand that successful cross-coupling is not achieved by merely mixing reagents, but by designing a catalytic system that overcomes the specific energetic barriers of the substrate.

The Electronic Challenge (Nucleophilicity): The nitrogen atom within the pyridine ring and the methyl ester at the C2 position exert strong electron-withdrawing effects (-I and -M). This significantly depletes the electron density of the C3-amino group. In standard Buchwald-Hartwig aminations, electron-deficient heteroarylamines struggle to coordinate to the Pd(II)-aryl intermediate, often leading to off-cycle catalyst deactivation and requiring elevated temperatures or specialized ligands to achieve turnover[1].

The Steric Challenge (Reductive Elimination): The methoxy group at the C4 position creates a sterically congested pocket around the amine. While this hinders initial coordination, it also means the subsequent reductive elimination step requires a catalyst architecture capable of forcing the C–N bond formation. Bulky, electron-rich ligands—such as tBuBrettPhos or specific N-heterocyclic carbenes (NHCs)—are mandatory. The steric bulk of the ligand pushes the aryl and amine groups together, significantly lowering the activation energy barrier for reductive elimination[2]. The evolution of these bulky biaryl phosphine ligands has been pivotal in advancing the coupling of deactivated amines over the past 25 years[3].

The Chemoselectivity Challenge (Base Selection): The catalytic cycle requires a base to deprotonate the Pd-bound amine, forming the active Pd(II) amido complex. However, the C2-methyl ester is highly susceptible to saponification. The use of strong alkoxide bases (e.g., NaOtBu), which are standard in Buchwald-Hartwig aminations, leads to rapid ester hydrolysis and significant yield loss[4]. Therefore, the reaction must utilize a weaker, anhydrous inorganic base like Cs₂CO₃. Because Cs₂CO₃ is insoluble in standard coupling solvents, it must be finely milled to increase its surface area, driving the deprotonation kinetics without cleaving the ester.

Reaction Pathway Visualization

Optimization Substrate Methyl 3-amino-4-methoxypicolinate (Nucleophile) Pd Pd Precatalyst + Ligand Substrate->Pd BaseS Strong Base (NaOtBu) Pd->BaseS Condition A BaseW Weak Base (Cs2CO3) Pd->BaseW Condition B PathA Rapid Deprotonation Ester Cleavage BaseS->PathA PathB Controlled Deprotonation Intact Ester BaseW->PathB ProdA Saponified Byproduct (Yield Loss) PathA->ProdA ProdB Target N-Aryl Picolinate (High Yield) PathB->ProdB

Chemoselectivity in Buchwald-Hartwig amination of picolinates based on base selection.

Quantitative Data: Condition Optimization

The following table summarizes the optimization campaigns for coupling Methyl 3-amino-4-methoxypicolinate with a standard aryl bromide. The data clearly illustrates the causality between base strength and ester survival.

Table 1: Optimization of Reaction Conditions for C–N Cross-Coupling

EntryLigandBaseSolventTemp (°C)Conversion (%)Ester Hydrolysis (%)
1BINAPCs₂CO₃Toluene10015< 2
2XantphosNaOtBu1,4-Dioxane908565
3tBuBrettPhosNaOtBu1,4-Dioxane909870
4tBuBrettPhosK₃PO₄t-AmylOH90755
5 tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 90 95 < 2

Note: Entry 5 represents the optimal balance of high conversion (driven by the bulky tBuBrettPhos ligand) and minimal ester degradation (controlled by the weak base Cs₂CO₃).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios during the reaction, the scientist can instantly diagnose mechanistic failures (e.g., moisture ingress or catalyst poisoning).

Objective: Synthesize N-aryl-3-amino-4-methoxypicolinate derivatives while preserving the C2-methyl ester.

Materials:

  • Methyl 3-amino-4-methoxypicolinate (1.0 equiv, 1.0 mmol, 182.18 g/mol )

  • Aryl bromide (1.1 equiv, 1.1 mmol)

  • Precatalyst: Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • Ligand: tBuBrettPhos (6.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely milled and oven-dried)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: Working inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and tBuBrettPhos. Add 1.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the active L-Pd(0) complex prevents the highly electron-deficient amine from competitively binding to the Pd(II) resting state, which would otherwise stall the catalytic cycle before it begins.

  • Substrate & Base Addition: Add Methyl 3-amino-4-methoxypicolinate, the aryl bromide, and the finely milled Cs₂CO₃ to the reaction vessel. Add the remaining 4.0 mL of 1,4-Dioxane.

    • Causality: Milling the Cs₂CO₃ drastically increases its surface area. Because it is a weak base, this physical modification is required to ensure the deprotonation kinetics are fast enough to keep the catalytic cycle moving without resorting to ester-cleaving alkoxides.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • In-Process Control (The Self-Validation Step): After 12 hours, cool the reaction and withdraw a 10 µL aliquot. Dilute in LC-MS grade acetonitrile and analyze.

    • Validation Marker 1 (Success): Disappearance of the starting material mass (m/z 183.1 [M+H]⁺) and appearance of the target product mass.

    • Validation Marker 2 (Failure - Hydrolysis): If a significant peak corresponding to [M-14]⁺ is observed, this indicates ester hydrolysis to the carboxylic acid. Diagnostic action: This signals moisture contamination in the dioxane or inadequate drying of the Cs₂CO₃.

    • Validation Marker 3 (Failure - Stalling): If starting material remains but no product is formed, the catalyst has deactivated. Diagnostic action: Ensure strict anaerobic conditions during setup, as Pd(0)-tBuBrettPhos complexes are highly oxygen-sensitive.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society. 1[1]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry. 4[4]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis.2[2]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 3[3]

Sources

Method

Application Note: Methyl 3-Amino-4-methoxypicolinate as a Divergent Building Block in Agrochemical Discovery

Introduction to Picolinate Scaffolds in Crop Protection The discovery of novel agrochemicals relies heavily on versatile, highly functionalized heterocyclic scaffolds. Pyridine-2-carboxylates (picolinates) have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Picolinate Scaffolds in Crop Protection

The discovery of novel agrochemicals relies heavily on versatile, highly functionalized heterocyclic scaffolds. Pyridine-2-carboxylates (picolinates) have emerged as a privileged class of compounds, serving as the core structural motif for two major categories of modern crop protection agents: 6-arylpicolinate synthetic auxin herbicides (e.g., halauxifen-methyl, florpyrauxifen-benzyl) and picolinamide fungicides targeting the mitochondrial cytochrome bc1 complex (e.g., fenpicoxamid, florylpicoxamid).

Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) represents a premium synthetic intermediate that bridges these two therapeutic areas. The strategic placement of the 3-amino and 4-methoxy groups provides unique electronic tuning, while the unsubstituted 6-position and methyl ester offer orthogonal sites for late-stage functionalization .

Causality in Structural Design (E-E-A-T)

As a building block, every functional group on methyl 3-amino-4-methoxypicolinate serves a distinct mechanistic and synthetic purpose:

  • 3-Amino Group: In herbicide design, the 3-amino group mimics the critical binding interactions of natural indole-3-acetic acid (IAA) within the TIR1/AFB auxin receptor pocket . In fungicide design, replacing the 3-hydroxy group (found in natural UK-2A) with a 3-amino group alters the hydrogen-bonding network within the Complex III Qi site, potentially mitigating target-site resistance [[1]]([Link]).

  • 4-Methoxy Group: Acts as a strong electron-donating group, raising the HOMO energy of the pyridine ring. This electronic activation facilitates regioselective electrophilic aromatic substitution (e.g., halogenation) at the C6 position, streamlining the synthesis of 6-aryl derivatives .

  • C6 Position: Left unsubstituted to allow for modular installation of diverse aryl or heteroaryl tails via transition-metal-catalyzed cross-coupling, a critical step for exploring Structure-Activity Relationships (SAR) .

Experimental Protocols & Self-Validating Workflows

Protocol 1: Synthesis of 6-Aryl-3-amino-4-methoxypicolinate Auxin Herbicides

Objective: To construct the biaryl system characteristic of next-generation synthetic auxins via regioselective C6-bromination followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Self-Validating System: Regioselectivity is confirmed by 1 H NMR (disappearance of the C6 proton doublet). The Suzuki coupling success is validated by LC-MS mass shift and the appearance of aromatic multiplets.

Step-by-Step Methodology:

  • Regioselective C6-Bromination:

    • Dissolve 1.0 eq of methyl 3-amino-4-methoxypicolinate in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Cool the solution to 0 °C and add 1.05 eq of N-bromosuccinimide (NBS) portion-wise to prevent over-bromination. Causality: The 4-methoxy group strongly directs the electrophilic attack exclusively to the C6 position.

    • Stir for 2 hours at room temperature. Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine.

    • Extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to isolate methyl 3-amino-6-bromo-4-methoxypicolinate.

  • Suzuki-Miyaura Cross-Coupling:

    • In a Schlenk flask, combine the brominated intermediate (1.0 eq), an aryl boronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq), and potassium carbonate (K 2​ CO 3​ , 2.5 eq).

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

    • Introduce the catalyst, Pd(dppf)Cl 2​ (0.05 eq). Causality: The use of a bidentate ligand like dppf prevents catalyst deactivation and promotes efficient transmetalation, a proven strategy in large-scale agrochemical synthesis.

    • Heat the mixture to 90 °C for 12 hours.

    • Cool to room temperature, filter through a Celite pad, and concentrate. Purify via reverse-phase preparative HPLC to yield the target 6-arylpicolinate herbicide analog.

Protocol 2: Synthesis of Picolinamide Fungicides (Complex III Inhibitors)

Objective: To generate novel QiI (Quinone inside Inhibitor) fungicides by coupling the picolinate core with complex chiral amines. The workflow mirrors the commercial synthesis of florylpicoxamid, ensuring high stereochemical fidelity .

Step-by-Step Methodology:

  • Ester Hydrolysis:

    • Suspend methyl 3-amino-4-methoxypicolinate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq). Causality: LiOH is preferred over NaOH to provide milder conditions, avoiding epimerization of sensitive downstream intermediates.

    • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

    • Acidify the aqueous layer to pH 3 using 1M HCl to precipitate 3-amino-4-methoxypicolinic acid. Filter and dry under vacuum.

  • Amide Coupling:

    • Dissolve the free acid (1.0 eq) and a target chiral amine (e.g., (2S)-1,1-bis(4-fluorophenyl)propan-2-amine) (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Causality: HATU is selected for its superior efficiency in coupling sterically hindered amines without significant racemization.

    • Stir at room temperature for 16 hours.

    • Wash the organic layer with saturated NaHCO 3​ , 1M HCl, and brine. Dry and concentrate.

    • Purify via flash chromatography to isolate the final picolinamide fungicide.

Quantitative Data Summary

Table 1: Reaction Optimization and Yield Summary for Methyl 3-amino-4-methoxypicolinate Functionalization

Reaction StepReagents / CatalystTemp / TimeYield (%)Validation Metric
C6-Bromination NBS (1.05 eq), DMF0 °C to RT, 2h85-90% 1 H NMR (Loss of C6-H doublet)
Suzuki Coupling Pd(dppf)Cl 2​ , K 2​ CO 3​ , Aryl-B(OH) 2​ 90 °C, 12h75-82%LC-MS (Mass shift, new aryl multiplet)
Ester Hydrolysis LiOH·H 2​ O, THF/H 2​ O (3:1)RT, 4h>95%TLC (R f​ shift), pH-dependent precipitation
Amide Coupling HATU, DIPEA, Chiral Amine, DCMRT, 16h70-78%Chiral HPLC (ee >98%), HRMS

Workflow Visualization

G Start Methyl 3-amino-4-methoxypicolinate (Core Building Block) Halogenation C6-Halogenation (NBS, DMF) Start->Halogenation Pathway 1: Herbicides Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Pathway 2: Fungicides Suzuki Suzuki-Miyaura Cross-Coupling Halogenation->Suzuki Aryl Boronic Acid Auxin 6-Arylpicolinate Auxin Herbicides Suzuki->Auxin Target Amidation Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Chiral Amine Fungicide Picolinamide Fungicides (QiI) Amidation->Fungicide Target

Synthetic divergence of methyl 3-amino-4-methoxypicolinate into herbicides and fungicides.

Sources

Application

Application Note: Divergent Amidation Strategies for Methyl 3-amino-4-methoxypicolinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols Executive Summary Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly versatile, bifunctional pyridine building block frequently utilized in the synthesis of kinase inhibitors and other bioactive heterocycles. Because the molecule possesses both a C2 methyl ester and a C3 primary amine , "amidation" can refer to two distinct synthetic trajectories:

  • Pathway A (Ester Aminolysis): Conversion of the unactivated methyl ester to a picolinamide.

  • Pathway B (N-Acylation): Conversion of the primary aniline-like amine to a 3-amido derivative.

This guide provides full editorial and mechanistic control over both pathways, detailing the causality behind reagent selection and providing self-validating protocols to ensure high-fidelity library synthesis.

Mechanistic Grounding & Causality (E-E-A-T)

The Challenge of the Unactivated Methyl Ester

Direct aminolysis of unactivated alkyl esters is notoriously sluggish due to the poor leaving group ability of the methoxide ion. Standard thermal aminolysis often requires extreme temperatures (e.g., >100 °C) which can lead to decomposition or unwanted side reactions at the unprotected 3-amino group.

  • Solution 1 (Base-Promoted Direct Amidation): To bypass thermal degradation, strong bases such as Sodium Hexamethyldisilazide (NaHMDS) can be used. NaHMDS deprotonates the incoming amine to form a highly nucleophilic sodium amide species that rapidly attacks the ester carbonyl[1]. Alternatively, continuous flow methodologies[2] or milder promoters like Cs₂CO₃[3] have been developed to force the direct amidation of unactivated esters.

  • Solution 2 (Saponification-Coupling): The pharmaceutical "gold standard" involves a two-step sequence: LiOH-mediated hydrolysis followed by peptide coupling (e.g., HATU). Li⁺ coordinates with the picolinate nitrogen and oxygen, accelerating hydrolysis. HATU is then selected to overcome the steric hindrance of the adjacent 3-amino and 4-methoxy groups during amide bond formation.

The Reactivity of the 3-Amino Group

The 3-amino group is an aniline-like primary amine. Its nucleophilicity is electronically deactivated by the electron-withdrawing ortho-ester, but partially rescued by the electron-donating para-methoxy group[4]. Standard acylation with acyl chlorides requires an acid scavenger and nucleophilic catalyst (like Pyridine or DMAP) to form a highly reactive acylpyridinium intermediate, driving the reaction to completion.

Mandatory Visualization: Divergent Amidation Workflows

Amidation_Workflows cluster_0 Pathway A: Ester Amidation cluster_1 Pathway B: N-Acylation SM Methyl 3-amino-4-methoxypicolinate (Starting Material) DirAm Direct Aminolysis (NaHMDS, THF) SM->DirAm Amine, Base Sap Saponification (LiOH, THF/H2O) SM->Sap Base (aq) Acyl N-Acylation (RCOCl, Pyridine) SM->Acyl Acyl Chloride ProdA Picolinamide Derivative DirAm->ProdA Coupling Peptide Coupling (HATU, DIPEA) Sap->Coupling Coupling->ProdA ProdB 3-Amido-4-methoxypicolinate Acyl->ProdB

Caption: Divergent amidation pathways for Methyl 3-amino-4-methoxypicolinate.

Quantitative Data Summary

ProtocolTarget Functional GroupReagentsTypical YieldReaction TimeBest Application
A1: Saponification + Coupling C2 Methyl EsterLiOH·H₂O, then HATU/DIPEA75 - 90%12 - 16 h (Total)Complex, sterically hindered, or delicate amines.
A2: Direct Aminolysis C2 Methyl EsterNaHMDS, THF60 - 85%1 - 3 hSimple aliphatic amines; rapid library generation.
B: N-Acylation C3 Primary AmineR-COCl, Pyridine, DCM80 - 95%2 - 4 hDerivatization of the pyridine core prior to ester modification.

Experimental Protocols (Self-Validating Systems)

Protocol A1: Two-Step Saponification and HATU-Mediated Coupling

This is the most reliable method for converting the methyl ester to a picolinamide when working with valuable or complex amine partners.

Step 1: Hydrolysis

  • Reaction: Dissolve Methyl 3-amino-4-methoxypicolinate (1.0 equiv, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL). Add LiOH·H₂O (2.0 equiv, 2.0 mmol).

  • Causality: The mixed solvent ensures homogeneous solubilization of both the organic ester and the inorganic base.

  • Self-Validation (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a baseline spot.

  • Workup: Concentrate the organic solvents in vacuo. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3.5 using 1M HCl. The zwitterionic 3-amino-4-methoxypicolinic acid will precipitate. Filter and dry under high vacuum.

  • System Validation: ¹H NMR (DMSO- d6​ ) must show the complete disappearance of the sharp methyl ester singlet at ~3.85 ppm.

Step 2: Amide Coupling

  • Reaction: Suspend the isolated carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add the desired amine (1.2 equiv) and DIPEA (3.0 equiv).

  • Activation: Add HATU (1.2 equiv) portion-wise at 0 °C. Stir for 15 minutes, then warm to room temperature and stir for 12 hours.

  • Causality: DIPEA neutralizes the amine hydrochloride salts and deprotonates the carboxylic acid, allowing HATU to form the active OAt-ester.

  • Workup & Validation: Dilute with EtOAc and wash extensively with 5% LiCl (aq) (3x) to remove DMF. Dry over Na₂SO₄ and concentrate. LC-MS will confirm the product mass ( [M+H]+ ) and the absence of the unreacted acid.

Protocol A2: Direct Aminolysis via NaHMDS

Ideal for rapid synthesis using robust, non-epimerizable aliphatic amines.

  • Reaction: In an oven-dried flask under N₂, dissolve the target amine (1.5 equiv) and Methyl 3-amino-4-methoxypicolinate (1.0 equiv) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture to 0 °C. Dropwise, add NaHMDS (1.0 M in THF, 3.0 equiv).

  • Causality: The strong base deprotonates the amine to form a highly reactive nucleophile that attacks the unactivated ester[1]. The excess base ensures the reaction goes to completion despite the buffering capacity of the 3-amino group.

  • Self-Validation (IPC): Monitor via IR spectroscopy or LC-MS. IR will show the rapid disappearance of the ester carbonyl stretch at ~1737 cm⁻¹ and the emergence of the amide carbonyl stretch at ~1650-1680 cm⁻¹[1].

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to neutralize the strong base and protonate the product. Extract with EtOAc, dry, and purify via silica gel chromatography.

Protocol B: N-Acylation of the 3-Amino Group

For the synthesis of 3-amido-4-methoxypicolinate derivatives.

  • Reaction: Dissolve Methyl 3-amino-4-methoxypicolinate (1.0 equiv) in anhydrous DCM (0.2 M). Add anhydrous Pyridine (3.0 equiv) and cool to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (R-COCl, 1.1 equiv) dropwise.

  • Causality: Pyridine acts as an acid scavenger for the generated HCl and acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. The 4-methoxy group donates electron density into the ring, sufficiently activating the otherwise hindered 3-amino group[4].

  • Workup: Dilute with DCM. Wash sequentially with saturated NaHCO₃ (to remove excess acid), 0.5 M Citric Acid (to remove excess pyridine without hydrolyzing the methyl ester), and brine.

  • System Validation: In ¹H NMR (CDCl₃), the broad singlet of the primary amine (~6.0 ppm) will be replaced by a highly deshielded secondary amide proton (>9.0 ppm), confirming acylation.

References

  • Title: Carbon–Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms Source: Journal of the American Chemical Society URL: [Link]

  • Title: Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of Methyl 3-amino-4-methoxypicolinate into Bioactive Heterocyclic Scaffolds

Introduction: The Strategic Value of the Picolinate Scaffold Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the field of medicinal chemistry.[1] The pyridine ring is a fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Picolinate Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the field of medicinal chemistry.[1] The pyridine ring is a fundamental component in a significant number of FDA-approved nitrogen-heterocyclic drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] Methyl 3-amino-4-methoxypicolinate is a highly functionalized building block poised for the synthesis of diverse heterocyclic systems. Its strategic arrangement of a nucleophilic amino group ortho to an ester, combined with an electron-donating methoxy group on the pyridine ring, offers a powerful platform for constructing fused ring systems of significant interest in drug discovery.

While specific literature on Methyl 3-amino-4-methoxypicolinate is not abundant, its reactivity can be reliably predicted from well-established chemical principles governing analogous ortho-aminoaryl esters. This guide provides detailed, field-proven protocols for its incorporation into high-value heterocyclic scaffolds, explaining the causality behind experimental choices and offering a framework for further exploration.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidin-4-ones

The fusion of a pyrimidine ring onto the pyridine core of Methyl 3-amino-4-methoxypicolinate is a primary and highly effective strategy for generating novel scaffolds. Pyrido[2,3-d]pyrimidines are known for a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4] The core transformation relies on a condensation-cyclization sequence where the 3-amino group acts as the initial nucleophile, followed by an intramolecular cyclization driven by the proximal methyl ester.

Causality of the Reaction Pathway

The general mechanism involves two key steps. First, the nucleophilic 3-amino group attacks a suitable electrophilic C2 or C3 synthon. This is followed by an intramolecular cyclization, where the newly formed intermediate's nitrogen attacks the carbonyl carbon of the picolinate ester, eliminating methanol and forming the fused pyrimidinone ring. The electron-donating 4-methoxy group enhances the nucleophilicity of the 3-amino group, potentially allowing for milder reaction conditions compared to non-activated systems.

start_material Methyl 3-amino-4- methoxypicolinate intermediate1 Condensation Intermediate start_material->intermediate1 Nucleophilic Attack electrophile Electrophilic Partner (e.g., DMF-DMA) electrophile->intermediate1 cyclization Intramolecular Cyclization (Heat, Acid/Base) intermediate1->cyclization final_product Fused Pyrido[2,3-d]pyrimidin-4-one cyclization->final_product -MeOH start_material Methyl 3-amino-4- methoxypicolinate diazotization Diazotization (NaNO₂, HCl, 0 °C) start_material->diazotization intermediate1 Ortho-ester diazonium salt intermediate diazotization->intermediate1 cyclization Intramolecular Cyclization (Heat) intermediate1->cyclization final_product Fused Pyrido[3,2-d][1,2,3]- triazin-4-one cyclization->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-methoxypicolinate

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1)[1].

As a highly functionalized pyridine core, this molecule is a critical building block in the development of kinase inhibitors and other targeted therapeutics. However, synthesizing this compound from its standard precursor, Methyl 4-chloro-3-nitropicolinate (CAS 1807141-66-7)[2], frequently presents yield-limiting bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural recipes. Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity, reproducible yields.

Mechanistic Workflow & Failure Analysis

The standard two-step synthesis involves a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. While the 4-chloro position of the pyridine ring is highly activated for SNAr by the adjacent electron-withdrawing nitro group[3][4], this same electronic environment makes the molecule highly susceptible to side reactions.

SynthesisRoute SM Methyl 4-chloro-3-nitropicolinate (Starting Material) Step1 SNAr Methoxylation (NaOMe, MeOH) SM->Step1 Int Methyl 4-methoxy-3-nitropicolinate (Intermediate) Step1->Int Anhydrous Side1 Saponification (Hydrolysis By-product) Step1->Side1 H2O present Step2 Nitro Reduction (Pd/C, CTH) Int->Step2 Prod Methyl 3-amino-4-methoxypicolinate (Target Product) Step2->Prod Optimal CTH Side2 Hydroxylamine (Incomplete Reduction) Step2->Side2 H2 Starvation

Fig 1: Synthetic workflow and mechanistic failure points for the target picolinate derivative.

Troubleshooting & FAQs

Q1: Why is my yield for the SNAr methoxylation step consistently below 50%, with a highly polar spot remaining on the baseline of my TLC? A1: You are likely experiencing competitive ester saponification (hydrolysis). The 3-nitro group strongly activates the 4-position for the desired SNAr[4], but it simultaneously makes the methyl ester highly electrophilic. If your sodium methoxide (NaOMe) contains hydroxide impurities—which happens rapidly when commercial NaOMe is exposed to atmospheric moisture—the hydroxide will attack the ester. This forms 4-methoxy-3-nitropicolinic acid, which partitions into the aqueous waste during workup.

  • The Fix: Do not use old, commercial NaOMe powder. Generate NaOMe in situ by adding clean sodium metal to strictly anhydrous methanol under an inert atmosphere.

Q2: During the nitro reduction step, I observe a mixture of the desired amine and a persistent intermediate mass[M+H]+ 199. How can I drive the reaction to completion? A2: The mass[M+H]+ 199 corresponds to the hydroxylamine intermediate. Standard hydrogenation (H₂ gas with Pd/C) is highly dependent on mass transfer (stirring efficiency) and gas solubility. If the catalyst surface is starved of hydrogen, the reduction stalls at the hydroxylamine stage.

  • The Fix: Switch from standard H₂ gas to Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate (NH₄CO₂H) and Pd/C. Ammonium formate decomposes smoothly in methanol at 40°C, providing a massive, localized concentration of hydrogen directly at the catalyst surface, rapidly driving the hydroxylamine to the primary amine.

Q3: I am losing a significant amount of the final product during the aqueous workup. How can I improve recovery? A3: Methyl 3-amino-4-methoxypicolinate is a highly polar molecule with zwitterionic tendencies depending on the pH. The basic pyridine nitrogen and the primary amine make it highly water-soluble in acidic conditions, while the ester can hydrolyze in basic aqueous conditions.

  • The Fix: Eliminate the aqueous workup entirely. By utilizing the CTH method described above, the only byproducts are ammonia and carbon dioxide (which off-gas). You simply filter off the Pd/C catalyst over Celite and concentrate the filtrate to obtain the pure product.

Quantitative Data: Condition Optimization

Table 1: Optimization of SNAr Methoxylation Conditions

Reagent SourceSolvent QualityTemperatureConversionIsolated YieldMajor Impurity
Commercial NaOMe (95%)MeOH (Reagent Grade)25°C, 2h>99%45%Picolinic acid (Hydrolysis)
Freshly prepared NaOMeMeOH (Anhydrous)0°C to 25°C, 2h>99%92% None

Table 2: Optimization of Nitro Reduction Conditions

Reagent SystemSolventConditionsConversionIsolated YieldObservation
H₂ (1 atm), 10% Pd/CMeOH25°C, 12h80%65%Hydroxylamine persists
Fe powder, NH₄ClEtOH/H₂O80°C, 4h>99%72%Emulsion during extraction
NH₄CO₂H, 10% Pd/C (CTH)MeOH40°C, 2h>99%95% Clean conversion, no extraction
Step-by-Step Experimental Protocols
Protocol A: Anhydrous SNAr Methoxylation

This protocol ensures the suppression of ester hydrolysis by maintaining strict anhydrous conditions.

  • Preparation of NaOMe: Under a nitrogen atmosphere, add anhydrous Methanol (10 mL/mmol of starting material) to an oven-dried flask. Cool to 0°C. Carefully add freshly cut Sodium metal (1.1 equivalents) in small pieces. Stir until all sodium has reacted to form a clear solution of NaOMe.

  • Addition: Dissolve Methyl 4-chloro-3-nitropicolinate (1.0 equivalent) in a minimal amount of anhydrous Methanol. Add this solution dropwise to the NaOMe solution at 0°C over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot and run a TLC (Hexanes:EtOAc 1:1). The starting material (R_f ~0.6) must be completely consumed, replaced by a bright UV-active spot (R_f ~0.4).

  • Quench & Workup: Quench the reaction by adding 1.0 equivalent of glacial acetic acid (to neutralize the methoxide and prevent hydrolysis during concentration). Concentrate the mixture under reduced pressure.

  • Purification: Redissolve the crude residue in Dichloromethane (DCM) and wash once with a minimal amount of saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Methyl 4-methoxy-3-nitropicolinate.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes CTH to prevent intermediate stalling and eliminates the need for an aqueous workup.

  • Setup: Dissolve the intermediate Methyl 4-methoxy-3-nitropicolinate (1.0 equivalent) in Reagent Grade Methanol (15 mL/mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equivalents by weight). Caution: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Hydrogen Source: Add Ammonium Formate (NH₄CO₂H, 5.0 equivalents) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 40°C. Stir vigorously for 2 hours. Gas evolution (CO₂ and NH₃) will be observed.

  • Validation Checkpoint: Perform LCMS analysis. The analysis must show the complete disappearance of the m/z 213 [M+H]+ peak (nitro intermediate) and the exclusive presence of the m/z 183 [M+H]+ peak corresponding to the desired amine.

  • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad generously with Methanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure. To remove any residual ammonium formate, suspend the crude solid in Ethyl Acetate, filter, and concentrate the filtrate to yield pure Methyl 3-amino-4-methoxypicolinate.

References
  • Felts, A. S., et al. "Discovery of VU0431316: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety." Bioorganic & Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Optimization

optimizing purification of Methyl 3-amino-4-methoxypicolinate by flash chromatography

Welcome to the Technical Support Center for the purification of Methyl 3-amino-4-methoxypicolinate . Purifying this specific pyridine derivative presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 3-amino-4-methoxypicolinate .

Purifying this specific pyridine derivative presents unique chromatographic challenges. The molecule features a basic pyridine nitrogen, a primary amine, an ester, and a methoxy group. This high polarity and dual-basic nature almost guarantee severe acid-base interactions with standard silica gel, leading to peak tailing, band broadening, and poor recovery.

This guide is engineered for drug development professionals and synthetic chemists, providing causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your flash chromatography workflows.

I. Diagnostic Workflow for Picolinate Purification

Before adjusting your solvent system, use the following decision matrix to diagnose the root cause of your chromatographic failure.

G Start Analyze Chromatogram Methyl 3-amino-4-methoxypicolinate Tailing Severe Tailing or Irreversible Adsorption? Start->Tailing Resolution Co-elution with Regioisomers? Tailing->Resolution No Sol1 Add 1-5% TEA Modifier or Switch to NH2-Silica Tailing->Sol1 Yes Solubility Sample Precipitates During Loading? Resolution->Solubility No Sol2 Optimize DCM/MeOH Gradient or Use C18 Reverse-Phase Resolution->Sol2 Yes Sol3 Perform Dry Loading (Celite or Silica) Solubility->Sol3 Yes

Diagnostic decision tree for troubleshooting Methyl 3-amino-4-methoxypicolinate purification.

II. Core Troubleshooting & FAQs

Q: Why does Methyl 3-amino-4-methoxypicolinate streak down the column even with highly polar solvent systems (e.g., 10% MeOH in DCM)? A: The streaking is a chemical interaction, not just a solubility issue. Unbonded silica contains Brønsted acidic silanol (Si-OH) groups[1]. The basic pyridine nitrogen and the primary amine at the C3 position of your picolinate interact strongly with these acidic sites via hydrogen bonding and ion-exchange mechanisms, causing severe band broadening[2].

  • The Fix: You must suppress this interaction. Either add a competitive basic modifier like 1–5% Triethylamine (TEA) or 1% aqueous ammonia to your mobile phase[3], or switch your stationary phase to an amine-functionalized (NH2) silica[4].

Q: I added TEA to my Hexane/Ethyl Acetate gradient, but my recovery is still below 50%. What is the mechanistic cause? A: While TEA successfully neutralizes the acidic silanols, Methyl 3-amino-4-methoxypicolinate is highly polar. Hexane/Ethyl Acetate simply lacks the solvating power to keep the compound partitioning effectively into the mobile phase, leading to precipitation or irreversible adsorption on the column bed.

  • The Fix: Transition to a Dichloromethane (DCM) / Methanol (MeOH) gradient. DCM provides the necessary dipole interactions for the pyridine ring, while MeOH acts as a strong hydrogen-bond acceptor/donor. Maintain the 1% TEA modifier in this new system to ensure sharp elution[5].

Q: How should I load the crude reaction mixture if it is insoluble in the starting mobile phase (e.g., 100% DCM)? A: Do not use wet loading. Dissolving your sample in a strong solvent (like pure MeOH) and applying it directly to the column will cause premature elution and destroy your resolution.

  • The Fix: Utilize the dry loading technique. Dissolve the crude mixture in a volatile solvent where it is fully soluble, add a solid support (like Celite or deactivated silica), and evaporate the solvent to a free-flowing powder. This ensures the sample precipitates evenly and elutes only when the mobile phase gradient reaches the correct thermodynamic solvating power[6].

III. Mechanistic Causality: Silanol Suppression

Understanding why modifiers work is critical for method development. The diagram below illustrates the competitive binding mechanism that prevents picolinate tailing.

M Silica Bare Silica (Si-OH) Brønsted Acid Sites Picolinate Methyl 3-amino-4-methoxypicolinate (Basic N sites) Silica->Picolinate No Modifier Blocked Silanols Neutralized (Sharp Peaks) Silica->Blocked With Modifier Interaction Strong H-Bonding & Ion-Exchange (Tailing) Picolinate->Interaction TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Silica Competes for Si-OH

Mechanistic pathway of silanol suppression using Triethylamine (TEA) as a modifier.

IV. Quantitative Method Comparison

To select the optimal purification strategy, compare the empirical data of different chromatographic systems for Methyl 3-amino-4-methoxypicolinate.

Stationary PhaseMobile Phase GradientModifierPeak ShapeTypical RfEst. Recovery
Bare Silica (Standard)Hexane / EtOAcNoneSevere Tailing0.10 - 0.40 (streak)< 40%
Bare Silica (Modified)DCM / MeOH1-2% TEASharp0.3585 - 90%
NH2-Functionalized SilicaHexane / EtOAcNoneSharp / Symmetrical0.3090 - 95%
C18 (Reversed-Phase)Water / Acetonitrile0.1% TFASharpN/A (Rt-based)> 95%

Note: NH2-functionalized silica provides the best balance of recovery and ease of solvent removal, as it eliminates the need to evaporate high-boiling basic modifiers like TEA[2].

V. Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Purification (DCM/MeOH + TEA)

This protocol utilizes a basic modifier to ensure high recovery on standard, cost-effective bare silica.

Step 1: Solvent Preparation & Column Equilibration

  • Prepare Solvent A: Dichloromethane (DCM) with 1% (v/v) Triethylamine (TEA).

  • Prepare Solvent B: Methanol (MeOH) with 1% (v/v) TEA.

  • Validation Check: Flush the bare silica column with 3-5 Column Volumes (CV) of Solvent A. This pre-saturates the acidic silanols with TEA. Failure to equilibrate will result in the picolinate being consumed by the column before the TEA can block the sites[3].

Step 2: Celite Dry Loading

  • Dissolve the crude Methyl 3-amino-4-methoxypicolinate in a minimum volume of THF or MeOH.

  • Add Celite 545 (approximately 2-3 times the mass of the crude compound). Celite is preferred over silica here to prevent pre-adsorption acid-base degradation.

  • Evaporate to complete dryness under reduced pressure until a free-flowing powder is achieved.

  • Load the powder into a dry-load cartridge and attach it in-line with the main column.

Step 3: Gradient Execution

  • Run an isocratic hold at 0% B for 2 CV to wash non-polar impurities.

  • Execute a shallow gradient from 0% to 10% B over 10 CV.

  • Causality: The shallow gradient ensures that structurally similar regioisomers (e.g., 2-amino derivatives) resolve effectively before the highly polar picolinate elutes.

Step 4: Fraction Processing

  • Identify fractions containing the product via UV (typically 254 nm / 280 nm).

  • Evaporate the fractions. To remove residual TEA, co-evaporate the final residue 2-3 times with toluene, which forms an azeotrope with TEA, ensuring a highly pure, free-base solid.

VI. References

Sources

Troubleshooting

Technical Support Center: Preserving Methyl 3-amino-4-methoxypicolinate During Complex Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the unintended ester hydroly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the unintended ester hydrolysis of Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1).

Because this molecule features a highly deactivated 3-amino group, an electron-withdrawing 4-methoxy group, and a pyridine ring adjacent to the ester, it is exceptionally vulnerable to saponification and Lewis acid-catalyzed cleavage. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure your synthetic workflows remain robust.

Diagnostic Workflow: Identifying the Root Cause of Hydrolysis

Before adjusting your reaction parameters, use the following logical workflow to identify the specific mechanistic pathway causing the degradation of your picolinate ester.

EsterHydrolysisTroubleshooting Step1 Hydrolysis Detected (Carboxylic Acid Byproduct) Step2 Are solvents strictly anhydrous? Step1->Step2 FixMoisture Use molecular sieves & Schlenk techniques Step2->FixMoisture No Step3 Is a nucleophilic base being used? (e.g., NaOH, K2CO3) Step2->Step3 Yes Success Ester Preserved Reaction Successful FixMoisture->Success FixBase Switch to non-nucleophilic base (e.g., DIPEA, TMSOK) Step3->FixBase Yes Step4 Does the metal catalyst chelate the picolinate? Step3->Step4 No FixBase->Success FixLigand Use strongly coordinating bulky ligands (e.g., AntPhos) Step4->FixLigand Yes Step4->Success No FixLigand->Success

Diagnostic workflow for identifying and resolving picolinate ester hydrolysis in chemical reactions.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is Methyl 3-amino-4-methoxypicolinate exceptionally prone to ester hydrolysis during transition-metal catalyzed cross-coupling?

Causality: The ester generally undergoes base-catalyzed hydrolysis via a BAc2 mechanism, where a hydroxide ion attacks the carbonyl carbon to yield a tetrahedral intermediate [1]. However, the picolinate motif is uniquely susceptible because the pyridine nitrogen sits adjacent to the ester carbonyl. Transition metals (e.g., Pd, Cu) and alkali metal cations can chelate between the pyridine nitrogen and the carbonyl oxygen. This Lewis acidic activation draws electron density away from the carbonyl, significantly lowering the activation energy for nucleophilic attack by adventitious water or hydroxide [2]. Solution: You must break the chelation effect and eliminate nucleophiles. Replace aqueous biphasic conditions with strictly anhydrous environments. For Suzuki-Miyaura couplings, utilizing anhydrous potassium trimethylsilanolate (TMSOK) provides the necessary base for transmetalation without acting as a nucleophile that permanently cleaves the ester [3].

Q2: How do I prevent saponification when alkylating or acylating the sterically hindered 3-amino group?

Causality: The 3-amino group is electronically deactivated by the electron-withdrawing pyridine ring and sterically hindered by the adjacent 4-methoxy and 2-ester groups. Deprotonating this amine requires strong bases (e.g., NaH, LiHMDS). If trace moisture is present in polar aprotic solvents like DMF or THF, these bases generate "naked," highly reactive hydroxide ions that are poorly solvated, leading to immediate ester cleavage [4]. Solution: Utilize rigorously dried solvents (over 3Å molecular sieves) and perform the reaction under an inert argon atmosphere [5]. More importantly, the reaction must be quenched with a buffered acidic solution at low temperatures before exposure to ambient air, ensuring any unreacted base is neutralized before it can catalyze hydrolysis during the aqueous workup.

Quantitative Data: Factors Influencing Hydrolysis Rates

To optimize your reaction conditions, it is critical to understand how different variables impact the hydrolysis rate of picolinate esters.

Condition / VariableImpact on Hydrolysis RateMechanistic RationaleReference
pH > 8.5 (Aqueous Base) +++ (Rapid Degradation)Direct BAc2 nucleophilic attack by OH⁻ on the ester carbonyl.1
Divalent Metals (Cu²⁺, Zn²⁺) +++ (Rapid Degradation)Chelation between pyridine N and carbonyl O increases electrophilicity.2
Trace Moisture in DMF/DMSO ++ (Moderate Degradation)Formation of highly reactive "naked" hydroxide in polar aprotic media.3
Anhydrous TMSOK in THF --- (Inhibited)Non-nucleophilic base enables cross-coupling while preventing saponification.4

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints allow you to confirm the integrity of the reaction environment in real-time, ensuring the methyl ester remains intact.

Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol replaces traditional aqueous carbonate bases with TMSOK, preventing biphasic hydrolysis while enabling rapid transmetalation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Inside an argon-filled glovebox, add Methyl 3-amino-4-methoxypicolinate (1.0 equiv), the corresponding boronic ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous TMSOK (2.0 equiv).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed 1,4-dioxane (0.1 M) through a septum.

  • Reaction: Stir the mixture at 80°C for 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. Because the system is homogeneous, any stalling or byproduct formation is kinetically driven, not a mass-transfer artifact. If the ester mass (m/z [M+H]⁺ = 183.18) degrades into the acid, it definitively flags moisture contamination in your solvent or argon line, validating the integrity of your Schlenk manifold.

  • Quench & Workup: Cool to room temperature. Filter directly through a pad of Celite to remove palladium salts before any aqueous exposure. Concentrate under reduced pressure.

Protocol 2: N-Acylation with a Buffered Quench

This protocol addresses the need for strong bases to deprotonate the deactivated 3-amino group while physically preventing pH spikes during workup.

  • Preparation: Dry THF over sodium/benzophenone and distill directly into the reaction vessel.

  • Deprotonation: Dissolve Methyl 3-amino-4-methoxypicolinate in the THF. Cool the system to -78°C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to form the amide anion.

  • Electrophile Addition: Add the acyl chloride (1.2 equiv) dropwise. Maintain at -78°C for 1 hour, then slowly warm to 0°C.

  • Buffered Quench (Critical Step): At exactly 0°C, rapidly inject a pre-chilled solution of saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: The immediate addition of saturated NH₄Cl buffers the aqueous layer to pH ~6. Test the aqueous layer with pH paper. If it tests basic (pH > 8), the quench was too slow or insufficient, which mechanistically predicts ester cleavage. A neutral pH confirms the protocol was executed correctly and the ester is safe.

  • Extraction: Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.Environmental Protection Agency (EPA).
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.Journal of the American Chemical Society.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.The Journal of Organic Chemistry.
  • How to prevent NHS ester hydrolysis in aqueous buffer.Benchchem.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.Carbodiimide.

Sources

Optimization

minimizing side products during Methyl 3-amino-4-methoxypicolinate halogenation

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the selective halogenation of Methyl 3-amino-4-methoxypicolinate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the selective halogenation of Methyl 3-amino-4-methoxypicolinate. Here, we move beyond simple protocols to explore the underlying chemical principles that govern this reaction, helping you to minimize side products and maximize the yield of your desired halogenated molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering solutions grounded in mechanistic insights.

Q1: My reaction is producing a significant amount of a di-halogenated product. How can I prevent this?

A1: The formation of di-halogenated species is a common issue when working with highly activated pyridine rings like Methyl 3-amino-4-methoxypicolinate. The 3-amino and 4-methoxy substituents are strong electron-donating groups (EDGs), which significantly increase the nucleophilicity of the pyridine ring, making it susceptible to multiple halogenations.[1][2] The amino group, in particular, is a powerful activating group.[1]

Root Causes and Solutions:

  • Excess Halogenating Agent: Using more than one equivalent of the halogenating agent is the most direct cause of over-halogenation.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the halogenating agent. It may even be beneficial to use a slight substoichiometric amount (e.g., 0.95 equivalents) to ensure all of the halogenating agent is consumed before di-halogenation can occur.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second halogenation to occur on the already mono-halogenated (and thus slightly deactivated) ring.

    • Solution: Perform the reaction at a low temperature. Start at 0°C or even -78°C and allow the reaction to warm slowly to room temperature while monitoring its progress.[3][4]

  • Choice of Halogenating Agent: More reactive halogenating agents can lead to a loss of selectivity.

    • Solution: N-Halosuccinimides (NCS, NBS, NIS) are generally preferred for their moderate reactivity.[1][3] If using NBS and still observing di-bromination, consider a less reactive brominating agent.

Experimental Protocol to Minimize Di-halogenation:

  • Dissolve Methyl 3-amino-4-methoxypicolinate (1.0 equiv.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the N-halosuccinimide (0.95-1.0 equiv.) in the same solvent.

  • Add the N-halosuccinimide solution dropwise to the cooled substrate solution over a period of 30-60 minutes.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Proceed with the work-up and purification.

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: The regiochemical outcome of the halogenation of Methyl 3-amino-4-methoxypicolinate is determined by the directing effects of the substituents. Both the 3-amino and 4-methoxy groups are ortho-, para-directing.[2] The amino group is the more powerful activating group and its directing effect will likely dominate.

  • Predicted Sites of Halogenation:

    • C5-position: This position is ortho to the 4-methoxy group and meta to the 3-amino group.

    • C2-position: This position is ortho to the 3-amino group.

    • C6-position: This position is para to the 3-amino group.

The C5 position is electronically favored by the methoxy group and the C2 and C6 by the amino group. Steric hindrance around the C2 position by the adjacent ester group may disfavor substitution at this site. Therefore, the primary competition is likely between the C5 and C6 positions.

Strategies for Improving Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction.

    • Recommendation: Screen a range of solvents from non-polar (e.g., Dichloromethane) to polar aprotic (e.g., Acetonitrile, Dimethylformamide).

  • Temperature Control: As with minimizing di-halogenation, lower temperatures can enhance selectivity.

    • Recommendation: Conduct the reaction at 0°C or below.[3][4]

Q3: My reaction is turning into a dark, tar-like mixture. What is causing this and how can I prevent it?

A3: The formation of tar-like substances often indicates decomposition of the starting material or product, or polymerization side reactions. Aminopyridines can be sensitive to strongly acidic or oxidizing conditions.

Potential Causes and Preventive Measures:

  • Acidic Byproducts: Some halogenation reactions can generate acidic byproducts (e.g., HBr from Br₂) which can catalyze decomposition. N-Halosuccinimides are generally preferred as they do not produce strong acids.

    • Solution: If you must use elemental halogens, consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to scavenge the acid produced.

  • Oxidation of the Amino Group: The amino group can be susceptible to oxidation by the halogenating agent.

    • Solution: Use a mild halogenating agent like NBS or NCS. Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation.

  • Reaction with the Solvent: In some cases, the solvent itself can participate in side reactions, especially at elevated temperatures.

    • Solution: Use a stable, aprotic solvent such as DCM or MeCN. Avoid protic solvents like methanol unless a specific protocol calls for it, as they can react with some halogenating agents.[1]

Q4: I am concerned about the stability of the methyl ester and methoxy groups. Are they likely to react?

A4: The stability of the methyl ester and methoxy groups under typical halogenation conditions is a valid concern.

  • Methyl Picolinate Ester: Ester hydrolysis is a potential side reaction, particularly if acidic or basic conditions are present and water is in the system.[6][7][8]

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Employ neutral halogenating agents like N-halosuccinimides.

      • Perform the reaction at low temperatures.

      • Quench the reaction carefully to avoid strongly acidic or basic conditions during work-up.

  • Methoxy Group: The methoxy group is generally stable under these conditions. However, very harsh acidic conditions (which should be avoided anyway) could potentially lead to ether cleavage.

Frequently Asked Questions (FAQs)

Q1: Which halogenating agent is best for this substrate?

A1: For activated pyridines, N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) are generally the reagents of choice.[1][3] They are crystalline solids that are easy to handle and the reactions are typically cleaner than those with elemental halogens.

Q2: What is the optimal solvent for this reaction?

A2: Aprotic solvents are generally preferred. Dichloromethane (DCM) and acetonitrile (MeCN) are excellent starting points. Dimethylformamide (DMF) can also be used, but it is more difficult to remove under vacuum. The optimal solvent may need to be determined empirically for your specific desired outcome.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be helpful for visualizing the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the masses of the products and byproducts being formed.[5][9]

Q4: What are the best methods for purifying the final product?

A4: The purification strategy will depend on the properties of the product and the impurities.

  • Flash Column Chromatography: This is the most common and effective method for separating the desired product from side products and unreacted starting material.[10][11]

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be an excellent method for achieving high purity.

  • Acid-Base Extraction: This can be used to remove non-basic impurities. The pyridine product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Mono-bromination

This protocol is designed to favor the formation of the mono-brominated product.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 3-amino-4-methoxypicolinate (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (0.95 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress every 15-30 minutes using TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Halogenating AgentEquivalentsTemperature (°C)Common Side Products
N-Bromosuccinimide (NBS)1.0 - 1.10 to 25Di-brominated product
N-Bromosuccinimide (NBS)> 1.525Significant amounts of di-brominated product[1]
N-Chlorosuccinimide (NCS)1.0 - 1.10 to 25Di-chlorinated product
N-Iodosuccinimide (NIS)1.0 - 1.125Di-iodinated product

Table 1: Common observations during the halogenation of activated pyridines.

Visualizations

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Methyl 3-amino-4- methoxypicolinate in Anhydrous Solvent cool Cool Substrate Solution to 0°C prep_substrate->cool prep_reagent Dissolve N-Halosuccinimide (0.95-1.0 eq) in Anhydrous Solvent add Dropwise Addition of Halogenating Agent prep_reagent->add cool->add react Stir at 0°C and Monitor Progress (TLC/LC-MS) add->react quench Quench with aq. Na2S2O3 react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for selective mono-halogenation.

Side_Product_Troubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions start Halogenation Reaction issue_di Di-halogenation start->issue_di issue_regio Mixture of Regioisomers start->issue_regio issue_tar Tar Formation start->issue_tar sol_eq Use ≤ 1.0 eq. of Halogenating Agent issue_di->sol_eq sol_temp Lower Reaction Temperature (0°C or below) issue_di->sol_temp issue_regio->sol_temp sol_solvent Screen Solvents (DCM, MeCN) issue_regio->sol_solvent issue_tar->sol_temp sol_base Add Non-nucleophilic Base (e.g., 2,6-lutidine) issue_tar->sol_base sol_inert Ensure Inert Atmosphere issue_tar->sol_inert

Caption: Troubleshooting common side-product formation.

References

  • Brian, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 15(1), 1-10. [Link]

  • McNally, A. et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society, 263. [Link]

  • Brian, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 15(1), 1-10. [Link]

  • McNally, A. et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614-8618. [Link]

  • McNally, A. et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC, NIH. [Link]

  • Singh, R. K. et al. (2021). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link]

  • McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC, NIH. [Link]

  • Boyle, J. B. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • Song, L. et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2898-2901. [Link]

  • McNally, A. et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • Brian, P. M. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Vaddypally, S. et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Boyle, J. B. et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Padwa, A. et al. (2025). New N -Halosuccinimide-Mediated Reactions for the Synthesis of Pyridines. ResearchGate. [Link]

  • Houghtaling, J. et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC, NIH. [Link]

  • Mill, T. et al. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data. [Link]

  • Rai, A. K. et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Powers, D. C. et al. (2021). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]

  • Wang, F. et al. (2024). N-Halosuccinimide enables cascade oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides. Nature Communications, 15(1), 875. [Link]

  • Baker, S. I. (2023). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. eScholarship. [Link]

  • Lee, J. H. et al. (2012). Purification method of pyridine and pyridine derivatives.
  • Kumar, S. et al. (2021). Halogen Bonding of N‐Halosuccinimides with Amines and Effects of Brønsted Acids in Quinuclidine‐Catalyzed Halocyclizations. ResearchGate. [Link]

  • Brown, A. et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Desai, N. C. et al. (2014). Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. Journal of the Serbian Chemical Society, 79(1), 25-34. [Link]

  • Wang, F. et al. (2024). N-Halosuccinimide enables cascade oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides. PMC, NIH. [Link]

  • Shornikova, O. N. et al. (2022). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. MDPI. [Link]

  • Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Biber, M. V. et al. (1993). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. R Discovery. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for Methyl 3-amino-4-methoxypicolinate Derivatives

Welcome to the Technical Support Center for pyridine-based building blocks. Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly functionalized, electron-deficient heteroaromatic scaffold widely used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridine-based building blocks. Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly functionalized, electron-deficient heteroaromatic scaffold widely used in the synthesis of metallo-β-lactamase inhibitors, kinase inhibitors, and agrochemicals[1].

Due to its unique electronic topology—featuring an electron-withdrawing ester, an electron-donating methoxy group, and an adjacent primary amine—optimizing reaction temperatures for this compound is notoriously challenging. This guide provides field-proven insights, troubleshooting FAQs, and validated protocols to help you master its reactivity.

Mechanistic Overview: The Causality of Temperature Sensitivity

Before troubleshooting, it is critical to understand why Methyl 3-amino-4-methoxypicolinate behaves the way it does under thermal stress:

  • The SNAr Vulnerability (O-Demethylation): The pyridine nitrogen and the 2-carboxylate ester synergistically withdraw electron density from the ring. This makes the 4-position highly electrophilic. At elevated temperatures (>50 °C) in the presence of strong nucleophiles (like hydroxide ions during saponification), the 4-methoxy group acts as a leaving group, undergoing Nucleophilic Aromatic Substitution (SNAr) to yield the 4-hydroxy byproduct.

  • Intramolecular Hydrogen Bonding: The 3-amino group forms a strong hydrogen bond with the carbonyl oxygen of the 2-methyl ester. This stabilizes the ground state of the ester, reducing its electrophilicity. Consequently, direct amidation requires either extreme thermal forcing (which causes degradation) or specialized catalysis[2].

  • Thermal Decarboxylation: Once hydrolyzed to the free picolinic acid, the compound is highly susceptible to thermal decarboxylation. The pyridine nitrogen lone pair stabilizes the incipient carbanion at the 2-position, meaning heating the free acid above 60 °C during workup will destroy your product.

Troubleshooting Guides & FAQs

Saponification (Ester Hydrolysis) Issues

Q: I am trying to hydrolyze the methyl ester to the free acid using 2M NaOH at 60 °C, but my LCMS shows a massive impurity with a mass of[M-14]. What is happening? A: You are observing O-demethylation. The[M-14] peak corresponds to the loss of a methyl group (cleavage of the 4-methoxy ether to a 4-hydroxyl group). The alkaline hydrolysis of methyl picolinate derivatives is an enthalpy-dominated reaction[3]. High temperatures provide the activation energy required for the hydroxide ion to attack the 4-position via SNAr. Solution: Drop the temperature to 0–25 °C. Use a milder base system like LiOH in a THF/MeOH/H2O co-solvent mixture to maintain solubility at low temperatures[4].

Q: After acidifying my hydrolysis reaction to pH 3 and evaporating the water at 70 °C, my product disappeared. Where did it go? A: It decarboxylated. Picolinic acids are thermally unstable under acidic conditions. Solution: Never exceed 35 °C when concentrating the acidified aqueous layer. For best results, extract the product into an organic solvent (like EtOAc or 2-MeTHF) at pH 3.5–4.0, or lyophilize (freeze-dry) the aqueous layer directly[4].

Direct Amidation Issues

Q: My direct amidation with an aliphatic amine is completely stalled at 60 °C. Should I increase the batch temperature to 130 °C? A: No. Increasing the batch temperature to 130 °C will likely lead to transamidation, degradation, or polymerization. Instead of brute-force heating, you have two modern alternatives:

  • Continuous Flow Chemistry: By moving to a high-pressure continuous flow reactor (50 bar), you can safely heat the reaction to 139 °C for a short residence time (30 mins), achieving a 40-fold productivity increase over batch methods[5].

  • Tautomeric or Lewis Acid Catalysis: If you must remain in batch, use a tautomeric catalyst like 2-pyridone, which lowers the activation energy by acting as both a Brønsted acid and Lewis base[2]. Alternatively, use a triflylpyridinium (Tf-DMAP) coupling reagent, which allows complete amidation at room temperature within 5 minutes[6].

Quantitative Process Data

The following tables summarize the critical temperature thresholds and thermodynamic parameters for processing Methyl 3-amino-4-methoxypicolinate derivatives.

Table 1: Temperature Thresholds & Risk Matrix
Reaction TypeTarget Temp RangeRisk if Temp is Too LowRisk if Temp is Too High
Saponification (LiOH) 0 °C to 25 °CIncomplete conversion (Ester remains)O-Demethylation (SNAr); Decarboxylation
Direct Amidation (Batch, Uncatalyzed) Not RecommendedNo reaction (H-bond stabilization)Thermal degradation; Transamidation
Direct Amidation (Flow Reactor) 130 °C to 140 °CLow yield; Precipitation in tubingOver-pressurization; Side reactions
Direct Amidation (Tf-DMAP Catalyzed) 20 °C to 25 °CSlower kineticsReagent decomposition
Aqueous Concentration (Free Acid) < 35 °C (or Lyophilization)N/AComplete Decarboxylation
Table 2: Kinetic & Thermodynamic Parameters for Picolinate Hydrolysis[3][7]
ParameterValue / TrendImplication for 3-amino-4-methoxypicolinate
Iso-kinetic Temperature (β) ~286 K (13 °C)Reactions should be kept near this temperature to balance solvent-solute interactions.
Enthalpy of Activation (ΔH) Decreases with co-solventUsing THF/MeOH lowers the energy barrier, allowing lower reaction temperatures.
Entropy of Activation (ΔS) Highly negativeThe transition state is highly ordered; requires excellent mixing and strictly controlled low temperatures.

Validated Experimental Protocols

These protocols are designed as self-validating systems . In-Process Controls (IPCs) are built into the steps to ensure causality and prevent downstream failures.

Protocol A: Low-Temperature Saponification (Zero O-Demethylation)

Objective: Hydrolyze the methyl ester to 3-amino-4-methoxypicolinic acid without cleaving the methoxy group.

  • Dissolution: Suspend Methyl 3-amino-4-methoxypicolinate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

    • Causality: The mixed solvent system ensures the substrate remains dissolved even at 0 °C, preventing biphasic reaction stalling.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add LiOH·H₂O (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to 20 °C (room temperature) over 4 hours.

  • IPC (Self-Validation): Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.8) should be completely consumed, replaced by a baseline spot. If SM remains, stir for 2 more hours at 20 °C. Do not heat.

  • Quench & Extraction: Remove THF and MeOH in vacuo at 25 °C max . Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3.5 using 1M HCl.

  • Isolation: Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 10 volumes). Dry the combined organics over Na₂SO₄ and concentrate at 30 °C max to yield the pure acid.

Protocol B: Rapid Room-Temperature Amidation via Tf-DMAP[6]

Objective: Form an amide bond directly from the carboxylic acid without thermal forcing.

  • Activation: In a dry flask under N₂, dissolve 3-amino-4-methoxypicolinic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Tf-DMAP (1.3 eq) in one portion at 20 °C. Stir for 2 minutes.

    • Causality: Tf-DMAP rapidly forms a highly reactive acylpyridinium intermediate, bypassing the need for heat.

  • Amine Coupling: Add the desired amine (1.2 eq). Stir at 20 °C for 5 minutes.

  • IPC (Self-Validation): Analyze via LCMS. The mass of the acylpyridinium intermediate should be fully replaced by the product mass.

  • Workup: Wash the DCM layer with saturated aqueous NaHCO₃, followed by brine. Dry and concentrate to yield the amide.

Reaction Pathway Visualization

The following decision-tree illustrates the temperature-dependent pathways and risks associated with Methyl 3-amino-4-methoxypicolinate.

G SM Methyl 3-amino-4-methoxypicolinate Hydrolysis Saponification SM->Hydrolysis Amidation Direct Amidation SM->Amidation LowTempH 0°C - 25°C Optimal Hydrolysis Hydrolysis->LowTempH Recommended HighTempH > 50°C O-Demethylation Risk Hydrolysis->HighTempH Avoid ModTempA 25°C - 80°C Catalyzed (Tf-DMAP) Amidation->ModTempA Catalyzed HighTempA > 130°C (Batch) Degradation Risk Amidation->HighTempA Uncatalyzed Batch FlowTempA 139°C (Flow Reactor) High Yield Amidation->FlowTempA 50 bar Pressure

Temperature-dependent reaction pathways for Methyl 3-amino-4-methoxypicolinate.

References

  • Title: Shanghai Pengque Chemical Technology Co.
  • Source: ijraset.
  • Source: epa.
  • Source: acs.
  • Source: rsc.
  • Source: chemrxiv.
  • Source: nih.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-elution in Methyl 3-amino-4-methoxypicolinate Analysis

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter method development roadblocks when analyzing highly functionalized, polar basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter method development roadblocks when analyzing highly functionalized, polar basic compounds. Methyl 3-amino-4-methoxypicolinate presents a unique chromatographic challenge: it contains a weakly basic pyridine ring, an aniline-like amino group, and an ester moiety. These features make it highly susceptible to co-elution with positional isomers and hydrolysis products when using generic analytical methods.

This guide provides field-proven, mechanistically grounded solutions to resolve these critical co-elution issues.

HPLC_Troubleshooting Start Co-elution Detected (Methyl 3-amino-4-methoxypicolinate) Analyze Analyze Impurity Profile (LC-MS / UV Spectra) Start->Analyze Decision Impurity Type? Analyze->Decision Isomer Positional Isomer (e.g., 4-amino-3-methoxy) Decision->Isomer Similar m/z Hydrolysis Hydrolysis Product (e.g., Picolinic Acid) Decision->Hydrolysis Δm/z = -14 PFP Switch to PFP Column (Enhance π-π & Shape Selectivity) Isomer->PFP pH Optimize Mobile Phase pH (Control Ionization State) Hydrolysis->pH Validate System Suitability Testing (Rs > 1.5, Tailing < 1.5) PFP->Validate pH->Validate

Diagnostic workflow for resolving Methyl 3-amino-4-methoxypicolinate co-elution.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 3-amino-4-methoxypicolinate co-elute with its positional isomers on a standard C18 column?

The Causality: Standard C18 stationary phases separate analytes almost exclusively via dispersive hydrophobic interactions (1[1]). Positional isomers (such as 4-amino-3-methoxypicolinate) have identical molecular weights and nearly identical lipophilicity (logP). Because their hydrophobic footprints are indistinguishable, a C18 column provides zero thermodynamic driving force for separation.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid, electron-deficient fluorinated ring of the PFP phase acts as a Lewis acid, engaging in strong π-π charge-transfer interactions with the electron-rich pyridine ring of your analyte (2[2]). Furthermore, the polar C–F bonds introduce dipole-dipole interactions, and the rigid planar structure provides exceptional shape selectivity. This allows the column to physically discriminate between the subtle spatial rearrangements of the amino and methoxy groups, achieving baseline resolution where C18 fails (3[3]).

Q2: How do I optimize the mobile phase pH to separate the ester from its hydrolysis product?

The Causality: If the methyl ester hydrolyzes, it forms 3-amino-4-methoxypicolinic acid. This degradation product is amphoteric—it contains both basic nitrogen atoms and an acidic carboxylate group. At a mid-range pH (e.g., pH 5–7), it exists as a highly polar zwitterion that will elute near the solvent front, often co-eluting with other polar matrix components (4[4]). Additionally, at mid-pH, residual silanols (Si-OH) on the silica support ionize to Si-O⁻, creating secondary cation-exchange interactions with the basic pyridine nitrogen, resulting in severe peak tailing.

The Solution: Adjust the aqueous mobile phase to a highly controlled acidic pH (2.5 – 3.0). At this pH, the carboxylic acid is neutralized (protonated), and the basic nitrogens are fully ionized. Crucially, this low pH suppresses silanol ionization, masking the silica surface and eliminating the secondary interactions that cause peak tailing (5[5]).

Quantitative Performance Comparison

The following table summarizes the expected chromatographic metrics when transitioning a functionalized pyridine derivative method from a standard C18 to an optimized PFP phase.

ParameterStandard C18 (Alkyl Phase)Optimized PFP (Fluorinated Phase)Mechanistic Causality
Primary Interaction Hydrophobic (Dispersive)π-π, Dipole-Dipole, H-bondingPFP provides orthogonal selectivity for aromatic rings.
Isomer Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.0 (Baseline Resolution)Rigid PFP structure enables high shape selectivity.
Peak Tailing ( Tf​ ) 1.8 - 2.5 (Severe)1.1 - 1.3 (Symmetrical)PFP phases often exhibit superior silanol shielding.
Retention of Polar Bases WeakStrongPFP exhibits inherent cation-exchange properties.

Self-Validating Experimental Protocol: Orthogonal Separation Workflow

To guarantee reproducibility, every analytical method must be a self-validating system. Do not proceed to sample analysis unless the internal validation checks (System Suitability) pass.

Step 1: Mobile Phase Preparation & Ionization Control

  • Formulate Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer.

  • Validation Check: Calibrate the pH meter using fresh buffers. Adjust the aqueous phase to pH 2.5 using Phosphoric Acid strictly before adding any organic modifiers. Measuring pH after organic addition invalidates the thermodynamic activity of the hydrogen ions and leads to retention time drift (6[6]).

  • Formulate Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 2: Column Equilibration

  • Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Flush the system with 15 column volumes of 95% Phase A / 5% Phase B at 1.0 mL/min.

  • Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until baseline drift is < 1 mAU/min and system pressure ripple is < 1%.

Step 3: Gradient Execution Execute the following gradient to focus the polar analyte at the column head before eluting it with increasing organic strength:

  • 0.0 - 2.0 min: Hold at 5% B (Focusing step)

  • 2.0 - 15.0 min: Linear ramp to 60% B (Elution of ester and isomers)

  • 15.0 - 18.0 min: Hold at 60% B (Column wash of highly retained hydrophobic impurities)

  • 18.0 - 25.0 min: Re-equilibrate at 5% B

Step 4: System Suitability Testing (SST)

  • Inject 10 µL of a System Suitability Standard containing Methyl 3-amino-4-methoxypicolinate and its critical pair (e.g., 4-amino-3-methoxypicolinate).

  • Validation Check: The analytical batch is only authorized for sample analysis if the critical pair resolution ( Rs​ ) is > 1.5 and the tailing factor ( Tf​ ) for the main peak is ≤ 1.5 . If these metrics fail, replace the column or verify buffer pH.

References

  • "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work", Chromatography Online.
  • "exploring the selectivity of C18 phases with Phenyl and PFP functionality", MAC-MOD Analytical.
  • "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases", LCGC International - Chromatography Online.
  • "Control pH During Method Development for Better Chromatography", Agilent.
  • "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent", PMC (National Institutes of Health).
  • "Mobile Phase Optimization: A Critical Factor in HPLC", Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis of Methyl 3-amino-4-methoxypicolinate Impurities: A Column Chemistry Comparison Guide

Introduction & The Analytical Challenge Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly functionalized pyridine intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly functionalized pyridine intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Structurally, it possesses a basic amine, a methoxy group, and a methyl ester on a pyridine ring, making it a highly polar and basic analyte.

During its synthesis, several structurally similar impurities are generated, including:

  • Impurity A (Hydrolysis Product): 3-amino-4-methoxypicolinic acid.

  • Impurity B (Positional Isomer): Methyl 3-amino-6-methoxypicolinate.

  • Impurity C (Precursor): Methyl 4-chloro-3-aminopicolinate.

The Core Challenge: In my experience developing impurity profiling methods for basic heterocycles, relying solely on traditional reversed-phase liquid chromatography (RPLC) inevitably leads to method robustness issues. Pyridine derivatives typically exhibit poor retention and severe peak tailing on standard C18 phases due to secondary interactions between the basic nitrogen atoms and residual silanols on the silica support. Furthermore, distinguishing positional isomers (like the 4-methoxy vs. 6-methoxy variants) that possess identical molecular weights and nearly identical LogP values is notoriously difficult without orthogonal retention mechanisms. The analysis of picolinate derivatives via LC-MS requires careful stationary phase selection to ensure data integrity .

Column Technology Comparison: Causality & Mechanisms

To objectively resolve these impurities, we must evaluate stationary phases beyond traditional hydrophobic retention. Recent advancements in polar metabolite profiling demonstrate that specialized chemistries significantly outperform standard C18 phases for highly polar, basic compounds .

  • Standard C18: Relies purely on dispersive hydrophobic interactions. Because picolinates are highly polar, they elute near the void volume. The high ligand density also prevents the use of 100% aqueous mobile phases (due to phase collapse), making it impossible to retain the highly polar acid Impurity A.

  • T3-Type C18: Features a lower ligand density and proprietary end-capping. It tolerates 100% aqueous conditions, which improves the retention of polar acids. However, it still lacks the spatial selectivity required to fully resolve positional isomers.

  • Pentafluorophenyl (PFP): Features a fluorinated aromatic ring that provides multiple orthogonal retention mechanisms: hydrophobic, π−π interactions, dipole-dipole, and hydrogen bonding. The highly electronegative fluorine atoms induce strong dipole moments that interact differentially with the specific charge distributions of the 4-methoxy vs. 6-methoxy isomers, achieving baseline resolution .

G Analyte Methyl 3-amino-4-methoxypicolinate & Isomeric Impurities C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 Limited Selectivity T3 T3-Type C18 Phase (Aqueous Compatible) Analyte->T3 Enhanced Polar Retention PFP PFP Phase (Fluorinated Aromatic) Analyte->PFP Orthogonal Selectivity C18_Res Co-elution of Isomers Peak Tailing (Silanol Activity) C18->C18_Res T3_Res Improved Acid Retention Partial Isomer Resolution T3->T3_Res PFP_Res Baseline Resolution via π-π & Dipole Interactions PFP->PFP_Res

Figure 1: Retention mechanisms and resolution outcomes for picolinates across stationary phases.

Quantitative Data Presentation

The following table summarizes the experimental chromatographic performance of the three column chemistries. Data was acquired using a 2.1 x 100 mm, 1.7 µm column format under identical gradient conditions.

Analyte / ImpurityStandard C18 RT (min)T3-Type C18 RT (min)PFP RT (min)PFP Resolution (Rs)PFP Asymmetry (As)
Impurity A (Acid Hydrolysis)0.81.51.8N/A1.1
Target API Intermediate 1.52.83.54.51.0
Impurity B (6-methoxy Isomer)1.62.94.22.81.0
Impurity C (Chloro-Precursor)2.53.84.83.11.1

Insight: The Standard C18 column fails to resolve the Target from Impurity B (Rs < 1.0), resulting in co-elution. The PFP column, driven by dipole-dipole interactions, shifts the 6-methoxy isomer significantly, achieving a baseline resolution (Rs = 2.8) and perfect peak symmetry (As = 1.0).

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed as a self-validating system. By incorporating strict System Suitability Test (SST) criteria, the method ensures that secondary silanol interactions are suppressed and the column chemistry is performing optimally before any sample is analyzed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Mechanistic Causality: Formic acid (0.1%) is selected over Trifluoroacetic acid (TFA). FA ensures the basic pyridine nitrogen (pKa ~5.5) remains fully protonated, preventing peak splitting, while completely avoiding the severe ion suppression in the ESI source that TFA typically causes.

Step 2: Column Equilibration & Gradient Elution
  • Column: PFP phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min | Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Crucial hold step to retain the highly polar Impurity A).

    • 1.0 - 6.0 min: 5% to 40% B (Elutes the target and regioisomers).

    • 6.0 - 7.5 min: 95% B (Column wash to remove hydrophobic matrix).

    • 7.5 - 10.0 min: 5% B (Re-equilibration).

Step 3: MS Detection (ESI+ MRM Mode)
  • Source Parameters: Capillary Voltage: 3.0 kV, Desolvation Temp: 450°C.

  • MRM Transitions:

    • Target & Impurity B:m/z 183.1 151.1 (Characteristic loss of methanol, -32 Da).

    • Impurity A:m/z 169.1 125.1 (Loss of CO2​ ).

    • Impurity C:m/z 187.0 155.0 (Accounts for 35Cl isotope).

Step 4: System Suitability Test (SST) & Validation

Before analyzing unknown batches, inject a resolution standard containing the Target and Impurity B (Methyl 3-amino-6-methoxypicolinate).

  • Pass Criteria: Resolution (Rs) between Target and Impurity B must be > 2.0 . Peak asymmetry (As) of the Target must be < 1.3 .

  • Logic: If As > 1.3, it indicates active silanol sites or column degradation, and the system is invalidated, preventing the reporting of compromised data.

References

  • Title: Quantitative Determination of Chromium Picolinate in Animal Feeds by Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed / Journal of Chromatography B URL: [Link]

  • Title: A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling Source: bioRxiv URL: [Link]

  • Title: C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group Source: MAC-MOD Analytical URL: [Link]

Comparative

Comparative Basicity Profiling: Methyl 3-amino-4-methoxypicolinate vs. 3-Aminopicolinic Acid

As a Senior Application Scientist navigating lead optimization and heterocyclic building block selection, understanding the micro-environmental basicity of pyridine derivatives is paramount. The basicity of the pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating lead optimization and heterocyclic building block selection, understanding the micro-environmental basicity of pyridine derivatives is paramount. The basicity of the pyridine nitrogen dictates the molecule's ionization state at physiological pH, directly impacting its lipophilicity (LogD), membrane permeability, and target-site engagement.

This guide provides an in-depth, objective comparison of the basicity and physicochemical properties of 3-Aminopicolinic acid and Methyl 3-amino-4-methoxypicolinate , supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Structural Drivers of Basicity

To accurately predict and compare the basicity of these two compounds, we must analyze the electronic landscape of the pyridine ring and how each substituent contributes via inductive (-I) and resonance (+M) effects[1]. In both molecules, the primary basic center is the pyridine nitrogen; the 3-amino group is poorly basic due to the delocalization of its lone pair into the aromatic π -system.

3-Aminopicolinic Acid (3-APA)

In 3-APA, the basicity of the pyridine nitrogen is governed by a "tug-of-war" between two substituents[2]:

  • 2-Carboxylic Acid (-I Effect): The -COOH group exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the pyridine nitrogen, inherently lowering its pKa. Furthermore, with a predicted acidic pKa of ~1.32[3], this group deprotonates in aqueous media to form a zwitterion (with the protonated pyridine nitrogen) or an anion at physiological pH.

  • 3-Amino Group (+M Effect): The amino group donates electron density into the ring via resonance, partially offsetting the electron-withdrawing effect of the carboxylic acid[1].

Methyl 3-amino-4-methoxypicolinate

This compound presents a drastically altered, highly electron-rich landscape[4]:

  • Esterification (Neutral -I): Masking the 2-carboxylic acid as a methyl ester eliminates zwitterion formation. The molecule remains uncharged at neutral pH, fundamentally altering its solubility and solvation energy.

  • 4-Methoxy Group (Strong +M Effect): This is the critical basicity driver. Because the methoxy group is positioned para to the pyridine nitrogen, its oxygen lone pairs delocalize through the π -system directly onto the nitrogen atom. This intense resonance donation significantly raises the electron density on the pyridine nitrogen, making it substantially more basic than its 3-APA counterpart.

ElectronicEffects cluster_A 3-Aminopicolinic Acid cluster_B Methyl 3-amino-4-methoxypicolinate PyN Pyridine Nitrogen (Basicity Center) COOH 2-COOH (-I Effect) COOH->PyN Decreases pKa NH2_A 3-NH2 (+M Effect) NH2_A->PyN Mildly Increases pKa COOMe 2-COOMe (Neutral -I) COOMe->PyN Decreases pKa OMe 4-OCH3 (Strong +M, Para) OMe->PyN Strongly Increases pKa NH2_B 3-NH2 (+M Effect) NH2_B->PyN Mildly Increases pKa

Caption: Logical mapping of substituent electronic effects on pyridine nitrogen basicity.

Quantitative Basicity & Physicochemical Comparison

The table below summarizes the quantitative differences driven by the structural modifications discussed above. The addition of the 4-methoxy group shifts the pyridine nitrogen from a weak base to a moderately strong base.

Property3-Aminopicolinic AcidMethyl 3-amino-4-methoxypicolinate
Core Structure Pyridine-2-carboxylic acidPyridine-2-carboxylate methyl ester
Substituent Profile 2-COOH, 3-NH₂2-COOCH₃, 3-NH₂, 4-OCH₃
Aqueous Speciation (pH 7.4) Anionic / ZwitterionicNeutral
Predicted pKa (Carboxyl) 1.32 ± 0.50[3]N/A (Esterified)
Estimated pKa (Pyridine N) ~5.4~6.8 - 7.2
Primary Basicity Driver +M effect of 3-NH₂Synergistic +M effects of 3-NH₂ & 4-OCH₃

Self-Validating Experimental Protocol: pKa Determination

To empirically validate the basicity of these compounds, potentiometric titration is often insufficient due to the low aqueous solubility of the esterified derivative and the complex zwitterionic nature of 3-APA.

As an alternative, High-Throughput UV-Vis Spectrophotometric Titration is the gold standard. This method relies on the principle that protonation of the pyridine nitrogen alters the π→π∗ and n→π∗ transitions of the chromophore, resulting in distinct absorbance shifts.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 50 µM stock solution of the target analyte in a background electrolyte of 0.15 M KCl. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, which is critical for accurate thermodynamic pKa extraction.

  • Titrant Setup: Load an automated titrator with 0.5 M HCl and 0.5 M KOH.

  • Spectral Acquisition: Sweep the pH from 2.0 to 10.0 in increments of 0.2 pH units. At each step, allow 30 seconds for equilibration, then record the full UV-Vis absorption spectrum (200–400 nm).

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across all pH values) serves as a self-validating check. Causality: An isosbestic point confirms a clean, two-state equilibrium (Protonated Unprotonated) without side reactions, precipitation, or degradation.

  • Data Regression: Plot the change in absorbance ( ΔA ) at the wavelength of maximum variance against pH. Fit the curve using a non-linear Henderson-Hasselbalch regression model to extract the exact pKa value.

TitrationWorkflow Step1 Sample Prep 0.15M KCl Step2 Automated Titration Step1->Step2 pH 2 to 10 Step3 UV-Vis Spectroscopy Step2->Step3 0.2 pH steps Step4 Isosbestic Validation Step3->Step4 Absorbance Shift Step5 pKa Extraction Step4->Step5 Non-linear Regression

Caption: Workflow for UV-Vis spectrophotometric pKa determination.

Implications in Drug Development

The stark contrast in basicity between Methyl 3-amino-4-methoxypicolinate and 3-aminopicolinic acid dictates their utility in synthesis and drug design.

  • 3-Aminopicolinic acid is highly polar and zwitterionic, making it an excellent chelating agent and a highly water-soluble building block[2]. However, its low membrane permeability limits its direct use as an oral drug scaffold.

  • Methyl 3-amino-4-methoxypicolinate , lacking the ionizable acid and possessing a highly basic pyridine nitrogen, exhibits a much higher LogD at physiological pH[4]. This elevated basicity allows it to readily form stable hydrochloride salts for formulation, while its neutral free-base form easily permeates lipid bilayers, making it a superior intermediate for CNS-targeted or orally bioavailable therapeutics.

Sources

Validation

Spectroscopic Validation of Methyl 3-amino-4-methoxypicolinate: A Comparative Guide for Drug Discovery Workflows

As a Senior Application Scientist overseeing analytical workflows in early-stage drug discovery, I frequently encounter a recurring bottleneck: the unverified purity of highly functionalized pyridine building blocks. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical workflows in early-stage drug discovery, I frequently encounter a recurring bottleneck: the unverified purity of highly functionalized pyridine building blocks. Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a prime example[1]. It serves as a critical intermediate for synthesizing complex nitrogen heterocycles, kinase inhibitors, and advanced metal-picolinate complexes[2].

However, relying solely on standard commercial grades—often validated only by basic HPLC area percentages—introduces profound risks to downstream synthetic yields. In this guide, we will objectively compare the performance of an Optimized Synthetic Grade (High-Purity) against a Standard Commercial Grade , detailing the causality behind our analytical choices and providing a self-validating spectroscopic workflow to ensure absolute structural integrity.

The Causality of Analytical Failure in Standard Grades

The synthesis of Methyl 3-amino-4-methoxypicolinate typically involves the nucleophilic substitution of a 4-chloro precursor with sodium methoxide. Standard commercial grades frequently suffer from two critical flaws:

  • Incomplete Methoxylation: Residual 4-chloro intermediates remain in the final product. Because the UV absorbance profiles of the 4-chloro and 4-methoxy derivatives are nearly identical at 254 nm, basic HPLC-UV often overestimates product purity.

  • Over-alkylation (N-methylation): Excess reagents can lead to unintended methylation of the primary amine at the C3 position.

To overcome these blind spots, spectroscopic characterization must rely on orthogonal techniques—specifically, multi-nuclear NMR and high-resolution LC-MS[3].

Workflow A Synthesis Reaction B Crude Picolinate A->B C HPLC Purification B->C D Spectroscopic Validation C->D E 1H/13C NMR D->E F LC-MS (ESI+) D->F G FT-IR (ATR) D->G H High-Purity Grade E->H F->H G->H

Fig 1: End-to-end workflow for the purification and spectroscopic validation of the picolinate.

Quantitative Comparison: High-Purity vs. Commercial Grade

The following table summarizes the spectroscopic and performance differences between an optimized, rigorously validated batch and a standard commercial lot.

Analytical ParameterHigh-Purity Synthetic GradeStandard Commercial GradeValidation Method
Overall Purity > 99.5%95.0 - 97.0%HPLC-UV (254 nm)
Target Mass [M+H]⁺ 183.07 m/z (Base peak)183.07 m/z (Base peak)LC-MS (ESI+)
N-Methyl Impurity (+14 Da) Not DetectedDetected (m/z 197.09)LC-MS (ESI+)
Residual 4-Chloro Analog < 0.05%~1.2%¹H NMR (Missing OCH₃ peak)
Primary Amine Integrity Sharp doublet (3450, 3320 cm⁻¹)Broadened (H-bonding/moisture)FT-IR (ATR)
Downstream Coupling Yield > 85% (Consistent)60 - 75% (Lot-to-lot variance)Gravimetric Analysis

The Self-Validating Analytical System

A protocol is only as robust as its internal controls. In our laboratory, no single data point is trusted in isolation. If the LC-MS data indicates a +14 Da mass shift (suggesting the presence of an N-methyl impurity), the ¹H NMR spectrum must independently exhibit an anomalous N-methyl singlet (~2.8 ppm) to validate the finding. This logical cross-check ensures that instrument artifacts—such as solvent adducts in mass spectrometry—are not misidentified as chemical impurities.

Logic A Impurity Profiling B Mass Shift (+14 Da)? A->B C Missing OCH3 Peak? A->C D N-Methyl Impurity B->D Yes F Target Confirmed B->F No E 4-Chloro Intermediate C->E Yes C->F No

Fig 2: Logical decision tree for orthogonal spectroscopic impurity profiling.

Step-by-Step Experimental Methodologies

To achieve the High-Purity Grade metrics outlined above, adhere to the following validated protocols. The causality behind the solvent and mobile phase selections is explicitly detailed to ensure reproducibility.

Protocol A: 1D and 2D NMR Structural Validation

Causality Check: We utilize anhydrous DMSO-d₆ rather than CDCl₃. The strong hydrogen-bonding capability of DMSO prevents the rapid proton exchange of the C3-NH₂ group. This allows for the accurate integration of the amine's broad singlet (~6.0 ppm), which is critical for confirming the primary amine's integrity without solvent interference[3].

  • Sample Preparation: Weigh exactly 10.0 mg of the synthesized Methyl 3-amino-4-methoxypicolinate.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆. Vortex until optically clear.

  • Sample Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz using a 30° pulse angle, 16 scans, and a 2-second relaxation delay. Look for the defining singlets: the methoxy group (-OCH₃) at ~3.9 ppm and the methyl ester (-COOCH₃) at ~3.95 ppm.

  • ¹³C NMR Acquisition: Acquire spectra at 100 MHz utilizing proton decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay.

  • Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), phase correct, and reference the chemical shifts to the residual DMSO solvent peak (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Protocol B: High-Resolution LC-MS Profiling

Causality Check: Formic acid (0.1%) is added to both mobile phases. It acts as an ion-pairing agent and a proton source, which is crucial for the efficient ionization of the basic pyridine nitrogen (pKa ~5.2) in positive Electrospray Ionization (ESI+) mode. This guarantees a robust [M+H]⁺ signal at m/z 183.07.

  • Sample Preparation: Dissolve 1.0 mg of the picolinate sample in 1.0 mL of HPLC-grade Methanol. Sonicate for 2 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to ensure the removal of any insoluble micro-particulates.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40 °C.

  • Gradient Elution: Utilize Mobile Phase A (0.1% Formic acid in H₂O) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 500.

Protocol C: FT-IR Spectroscopy (ATR Mode)

Causality Check: We strictly utilize Attenuated Total Reflectance (ATR) mode rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive broad band around 3300 cm⁻¹, which obscures the critical, sharp N-H stretching doublets of the 3-amino group.

  • Background Scan: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Confirm the presence of the ester carbonyl stretch (~1710 cm⁻¹) and the primary amine N-H stretches (~3450 and 3320 cm⁻¹).

Conclusion

For structurally demanding building blocks like Methyl 3-amino-4-methoxypicolinate and its related acid derivatives, assuming purity based on a single analytical technique is a liability. By implementing an orthogonal, self-validating spectroscopic workflow, researchers can confidently differentiate between high-purity synthetic grades and under-processed commercial alternatives, thereby safeguarding the integrity of downstream drug development campaigns.

References

  • Title: 2416052-02-1 | Methyl 3-amino-4-methoxypicolinate | ChemScene Source: ChemScene URL
  • Title: Supporting Information For: Synthesis and characterization of lipophilic cationic Ga(III)
  • Title: Bis(arylimidazole)
  • Title: 3-amino-2-pyridinecarboxylic acid price Source: Sigma-Aldrich URL

Sources

Comparative

Methyl 3-amino-4-methoxypicolinate versus other pyridine-2-carboxylates in drug design

An in-depth technical analysis of pyridine-2-carboxylate scaffolds in metalloenzyme drug design, focusing on the structural causality and experimental validation of highly substituted derivatives. Engineering Metal-Bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of pyridine-2-carboxylate scaffolds in metalloenzyme drug design, focusing on the structural causality and experimental validation of highly substituted derivatives.

Engineering Metal-Binding Pharmacophores: The Role of Pyridine-2-Carboxylates

Metalloenzymes account for approximately 40% of all known enzymes, yet they remain a highly underexploited class in targeted drug discovery[1]. In the pursuit of inhibitors for iron-dependent 2-oxoglutarate (2OG) oxygenases—such as Lysine Demethylases (KDMs) and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)—researchers rely heavily on Metal-Binding Pharmacophores (MBPs)[2].

Pyridine-2-carboxylates (picolinates) serve as privileged scaffolds in this arena. They structurally mimic the endogenous 2OG cosubstrate, allowing them to chelate the active site metal (typically Fe²⁺ or Ni²⁺) in a bidentate fashion, displacing metal-bound water molecules and occluding the active site[1]. However, the base picolinate ring is electronically deficient. To achieve clinical-grade thermodynamic affinity and target selectivity, the scaffold must be heavily engineered.

Structural & Electronic Causality: Why 3-Amino-4-Methoxypicolinate?

The transition from a generic picolinate to Methyl 3-amino-4-methoxypicolinate represents a masterclass in electronic and steric tuning. Every functional group on this molecule serves a distinct mechanistic purpose:

  • The 3-Amino Group (Electronic Push & H-Bonding): The pyridine ring is naturally electron-withdrawing, which can weaken the Lewis basicity of the pyridine nitrogen. The addition of a primary amine at the C3 position strongly donates electron density into the ring via resonance. This raises the pKa of the pyridine nitrogen, significantly strengthening the thermodynamic coordinate bond with the active site Fe²⁺[3].

  • The 4-Methoxy Group (Steric Targeting): While the methoxy group provides an additional electron-donating effect, its primary role is spatial. Crystallographic data of 2OG oxygenases reveals that C4 substituents project directly into the hydrophobic substrate-binding pocket. The methoxy group fills this pocket, generating steric clashes with off-target enzymes while stabilizing binding in target KDMs, thereby driving selectivity[3].

  • The Methyl Ester (Prodrug Strategy): Active MBPs require a free carboxylic acid to chelate metals. However, free carboxylates suffer from poor lipid membrane permeability. Formulating the scaffold as a methyl ester masks the polar group, facilitating cellular uptake. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester, releasing the active 3-amino-4-methoxypicolinic acid[2].

Comparative Scaffold Performance

To objectively evaluate the efficacy of Methyl 3-amino-4-methoxypicolinate, we must benchmark it against other classic pyridine-2-carboxylate derivatives used in fragment-based drug discovery.

ScaffoldKey SubstitutionsElectronic Effect on Pyridine RingPrimary Metalloenzyme TargetsRelative Metal Binding Affinity
Methyl 3-amino-4-methoxypicolinate 3-NH₂, 4-OCH₃Strongly electron-donating; maximizes N-atom basicityKDMs, HIF-PHDsHigh (++++)
2,4-Pyridinedicarboxylic acid (2,4-PDCA) 4-COOHElectron-withdrawing; alters binding mode via C5 interactionsAspH, KDMsModerate (+++)
3-Hydroxypicolinate 3-OHModerate electron-donating; enables potential tridentate chelationMetallo-β-lactamasesModerate (+++)
Methyl picolinate NoneBaseline (electron-deficient ring)Generic 2OG oxygenasesLow (++)

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow of how the esterified prodrug scaffold navigates the cellular environment to execute metalloenzyme inhibition.

Metalloenzyme_Inhibition N1 Methyl 3-amino-4-methoxypicolinate (Ester Prodrug) N2 Intracellular Esterases (Hydrolysis) N1->N2 Cellular Uptake N3 3-Amino-4-methoxypicolinic Acid (Active MBP) N2->N3 Cleavage of Methyl Group N4 Bidentate Chelation (Fe2+ in Active Site) N3->N4 N & O Coordination N5 2-Oxoglutarate Displacement (Enzyme Inhibition) N4->N5 Blocks Catalytic Cycle

Figure 1: Mechanism of action for picolinate-based prodrugs targeting 2OG-dependent metalloenzymes.

Self-Validating Experimental Protocol

To prove the causality of the 3-amino and 4-methoxy substitutions on binding affinity, researchers must employ a self-validating system that measures both direct thermodynamic binding and downstream functional inhibition.

Phase 1: Prodrug Activation & Thermodynamic Profiling (ITC) Rationale: Isothermal Titration Calorimetry (ITC) is required to prove that the electron-donating groups specifically increase the enthalpy (ΔH) of the metal-ligand bond.

  • Ligand Activation: Dissolve Methyl 3-amino-4-methoxypicolinate in DMSO. Perform a mild basic hydrolysis using 0.1 M LiOH for 2 hours at room temperature to cleave the methyl ester, generating the active carboxylate. Neutralize with HCl.

  • Buffer Preparation: Prepare a strictly anaerobic 50 mM HEPES buffer (pH 7.5) containing 50 µM Fe(II) sulfate and 1 mM ascorbate. Expert Insight: Ascorbate is critical to prevent the rapid oxidation of Fe(II) to Fe(III), which would artificially alter the binding kinetics of 2OG oxygenases.

  • ITC Titration: Load the apo-enzyme (e.g., KDM4A, 50 µM) into the calorimeter cell. Titrate the activated ligand (500 µM) at 25°C. Record ΔH, ΔS, and Kd to establish baseline affinity.

Phase 2: Mass Spectrometry-Based Functional Inhibition Assay Rationale: Highly conjugated pyridine rings often absorb in the UV-Vis spectrum, causing false positives in traditional fluorescence assays. Mass spectrometry provides unambiguous functional validation[3].

  • Reaction Assembly: Incubate 50 nM of the target 2OG oxygenase (e.g., AspH or KDM) with varying concentrations of the activated picolinate derivative (1 nM to 100 µM).

  • Substrate Addition: Initiate the reaction by adding a stable thioether analogue of the natural peptide substrate alongside 1.0 µM 2-oxoglutarate[3].

  • Quenching & Detection: Quench the reaction after 15 minutes using 1% formic acid. Analyze the ratio of hydroxylated/demethylated product to unreacted substrate using MALDI-TOF mass spectrometry to calculate the precise IC₅₀.

References

  • Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase Source: ChemMedChem (via PMC) URL:[Link][3]

  • Targeting Metalloenzymes for Therapeutic Intervention Source: Chemical Reviews (via PMC) URL:[Link][1]

  • Inhibition of 2-Oxoglutarate Dependent Oxygenases Source: Chemical Society Reviews URL:[Link][2]

Sources

Validation

GC-MS comparative analysis of Methyl 3-amino-4-methoxypicolinate batches

GC-MS Comparative Analysis of Methyl 3-amino-4-methoxypicolinate Batches: A Technical Guide for Pharmaceutical Intermediates Executive Summary Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis of Methyl 3-amino-4-methoxypicolinate Batches: A Technical Guide for Pharmaceutical Intermediates

Executive Summary

Methyl 3-amino-4-methoxypicolinate (CAS 2416052-02-1) is a highly specialized pyridine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors. In pharmaceutical development, the purity profile of such early-stage intermediates dictates the yield and safety of the final drug product.

This guide provides an objective, data-driven comparison of Methyl 3-amino-4-methoxypicolinate batches sourced from in-house synthesis versus a commercial supplier. By employing Gas Chromatography-Mass Spectrometry (GC-MS), we can achieve high-resolution separation of volatile impurities, regioisomers, and unreacted precursors that are often missed by standard LC-UV methods.

Analytical Rationale: The GC-MS Advantage

While Liquid Chromatography (LC-MS) is the default for polar APIs, GC-MS offers unparalleled resolving power for volatile and semi-volatile pharmaceutical intermediates like pyridine derivatives[1]. However, analyzing Methyl 3-amino-4-methoxypicolinate directly via GC-MS presents a specific physicochemical challenge: the primary amine (-NH₂) at the 3-position.

The Causality of Peak Tailing: Primary amines are highly polar and prone to hydrogen bonding with active silanol sites within the GC inlet liner and the stationary phase of the column. If injected directly, this compound will exhibit severe peak tailing, leading to poor integration and inaccurate impurity quantification.

To circumvent this, our protocol employs chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent selectively silylates the primary amine, converting it into a volatile, non-polar trimethylsilyl (TMS) derivative. This masking of polarity drastically improves thermal stability, enhances volatility, and ensures sharp, symmetrical chromatographic peaks[2].

Mechanistic Origins of Batch Impurities

To effectively profile a batch, an analytical scientist must first understand the synthetic route to predict potential impurities. Methyl 3-amino-4-methoxypicolinate is typically synthesized via the methoxylation of a 4-chloro-3-nitropicolinate precursor, followed by the reduction of the nitro group to an amine.

Deviations in reaction temperature, catalyst efficiency, or reagent stoichiometry lead to specific, predictable byproducts.

Synthesis Precursor Methyl 4-chloro-3-nitropicolinate (Starting Material) Methoxylation Methoxylation (NaOCH3 / MeOH) Precursor->Methoxylation Reduction Nitro Reduction (Pd/C, H2) Methoxylation->Reduction Imp1 Methyl 4-chloro-3-aminopicolinate (Des-methoxy Impurity) Methoxylation->Imp1 Incomplete Rxn Product Methyl 3-amino-4-methoxypicolinate (Target Intermediate) Reduction->Product Imp2 Over-reduced Byproducts (Ring Saturation) Reduction->Imp2 Excess H2

Caption: Mechanistic origins of common impurities during the synthesis of picolinate derivatives.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By incorporating an internal standard (Methyl Laurate) prior to derivatization, we account for any variations in derivatization efficiency or injection volume.

G N1 Batch Sampling (5 mg API) N2 Internal Standard (Methyl Laurate) N1->N2 N3 Derivatization (BSTFA + 1% TMCS) N2->N3 N4 GC Separation (5% Phenyl-Methyl) N3->N4 N5 EI-MS Detection (70 eV, SIM/SCAN) N4->N5 N6 Impurity Profiling & Quantification N5->N6

Caption: GC-MS analytical workflow for the derivatization and profiling of picolinate batches.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5.0 mg of the Methyl 3-amino-4-methoxypicolinate batch into a 2 mL amber glass vial. Dissolve in 1.0 mL of anhydrous ethyl acetate.

  • Internal Standard Addition: Add 10 µL of a 1.0 mg/mL Methyl Laurate solution (in ethyl acetate) to the vial. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 60°C for 30 minutes to ensure complete silylation of the 3-amino group. Allow to cool to room temperature.

  • GC-MS Parameters:

    • Instrument: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

    • Column: Zebron ZB-5 (or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness[3].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: Initial hold at 80°C for 2 mins; ramp at 15°C/min to 280°C; final hold for 5 mins.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500. Transfer line at 280°C, Ion source at 230°C.

Comparative Batch Data

We analyzed two distinct batches: Batch A (In-house synthesized via optimized catalytic hydrogenation) and Batch B (Procured from a commercial catalog supplier). The quantitative data, normalized against the internal standard, is summarized below.

Table 1: Macroscopic Batch Performance & Purity Metrics

MetricBatch A (In-House)Batch B (Commercial)Analytical Method
Chromatographic Purity (GC-FID) 99.2%96.8%Area Normalization
Target API Assay (GC-MS) 98.8% w/w95.1% w/wInternal Standard
Total Volatile Impurities 0.8%3.2%GC-MS (SCAN Mode)
Moisture Content (KF) 0.15%0.42%Karl Fischer Titration

Table 2: GC-MS Impurity Profiling (Derivatized Samples)

Retention Time (min)Identified Componentm/z Base Peak (TMS deriv.)Batch A (Rel. Area %)Batch B (Rel. Area %)
7.45Internal Standard (Methyl Laurate)214--
9.12Methyl 3-amino-4-methoxypicolinate (API)254 (M+ for mono-TMS)99.20%96.80%
9.38Methyl 4-chloro-3-aminopicolinate258 / 260 (Isotope pattern)ND (<0.05%)1.85%
9.653-amino-4-methoxypicolinic acid (TMS ester)3120.35%0.85%
10.10Over-reduced piperidine analog2600.45%0.50%

(Note: ND = Not Detected. Relative Area % excludes the internal standard peak).

Discussion & Causality of Findings

The comparative data reveals significant qualitative and quantitative differences between the two batches, driven entirely by the upstream synthetic causality:

  • The 4-Chloro Impurity (RT 9.38 min): Batch B exhibits a significant concentration (1.85%) of Methyl 4-chloro-3-aminopicolinate. The presence of the characteristic m/z 258/260 isotopic cluster (3:1 ratio) in the mass spectrum definitively confirms a retained chlorine atom. Causality: This indicates that the commercial supplier's initial methoxylation step (nucleophilic aromatic substitution of the chloro group by methoxide) did not reach completion prior to the nitro-reduction step. Batch A's absence of this impurity validates the optimized residence time used in the in-house methoxylation reactor.

  • Ester Hydrolysis (RT 9.65 min): Both batches show minor traces of the free picolinic acid (detected as the TMS ester post-derivatization). Causality: Methyl esters of pyridine-2-carboxylates are highly susceptible to hydrolysis if exposed to trace moisture during basic workup. Batch B's higher moisture content (0.42%) directly correlates with its higher level of hydrolyzed impurity (0.85%).

  • Over-reduction (RT 10.10 min): Trace levels of ring-saturated byproducts are consistent across both batches. Causality: Palladium-catalyzed hydrogenation of the nitro group can occasionally over-reduce the aromatic pyridine ring if hydrogen pressures are not strictly modulated.

References

  • Benchchem. "Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)." Benchchem.
  • Google Patents. "WO2006092143A1 - Substituted pyridine derivatives." Google Patents.
  • SciSpace. "Review Heterocyclic amines: Chemistry and health." SciSpace.

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling and Disposal of Methyl 3-amino-4-methoxypicolinate

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, mastering the lifecycle management of these compounds is critical for laboratory safety and regulatory compliance. Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, mastering the lifecycle management of these compounds is critical for laboratory safety and regulatory compliance. Methyl 3-amino-4-methoxypicolinate is a specialized pyridine derivative utilized extensively in advanced organic synthesis and agricultural chemical research[1],[2].

However, the very structural features that make it a valuable synthetic building block—its aromatic stability and nucleophilic functional groups—also dictate strict operational and disposal protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data, providing you with the mechanistic causality behind our recommended handling and disposal procedures.

Chemical Profiling & Hazard Assessment

To safely manage a chemical, you must first understand its structural behavior. Methyl 3-amino-4-methoxypicolinate contains a highly stable pyridine ring substituted with an ester, an amino group, and a methoxy group[3].

Mechanistic Hazard Causality:

  • Aromatic Stability: The pyridine core is highly resistant to standard chemical degradation, meaning simple neutralization is insufficient for disposal; high-temperature thermal destruction is required to cleave the C-N bonds[4].

  • Nitrogen Content: Upon combustion, organic nitrogen compounds generate toxic nitrogen oxides (NOx). Therefore, any disposal facility must be equipped with post-combustion alkaline scrubbers[5],[6].

  • Dermal Permeability: Pyridine derivatives are excellent organic solvents and penetrants. They can cause local irritation and contact dermatitis, necessitating specific barrier materials that resist heterocyclic amines[7],[8].

Table 1: Chemical and Physical Properties
PropertyValueOperational Implication
Chemical Name Methyl 3-amino-4-methoxypicolinateRequired nomenclature for RCRA waste labeling.
CAS Number 2416052-02-1Mandatory identifier for waste manifest documentation[1].
Molecular Formula C8H10N2O3Indicates high nitrogen content; dictates NOx scrubber requirement[3].
Molecular Weight 182.18 g/mol Utilized for molarity calculations in waste stream tracking[3].
Chemical Class Substituted Pyridine / PicolinateRequires segregation from strong acids to prevent exothermic reactions[9].

Operational Handling & Containment Strategy

Trustworthy science begins with self-validating safety systems. Do not rely on generic laboratory PPE when handling functionalized pyridines.

Table 2: PPE and Engineering Controls
Control TypeSpecificationCausality / Rationale
Hand Protection Butyl Rubber GlovesPyridine derivatives rapidly permeate standard latex or thin nitrile. Butyl rubber provides a dense, impermeable barrier to aromatic heterocyclic compounds[9].
Eye Protection ANSI Z87.1 Splash GogglesProtects against severe corneal irritation from aerosolized organic dust or concentrated solvent splashes[10],[7].
Engineering Chemical Fume Hood (100 fpm)Mitigates the inhalation risk of aerosolized particulates and volatile solvent vapors during solution preparation[9].

Waste Segregation & Disposal Workflow

The disposal of Methyl 3-amino-4-methoxypicolinate must be treated as hazardous organic waste. It must never be flushed down the drain or disposed of in standard municipal trash, as it poses a risk to waterways and soil ecosystems[10],[11].

WasteProtocol Gen Waste Generation: Methyl 3-amino-4-methoxypicolinate Seg Waste Segregation Phase Gen->Seg Solid Solid Waste Stream (Powders, PPE, Consumables) Seg->Solid Liquid Liquid Waste Stream (Solvent Mixtures) Seg->Liquid Label RCRA Compliant Labeling & Documentation Solid->Label Liquid->Label Store Temporary EHS Storage (< 90 Days) Label->Store Incinerate Rotary Kiln Incineration (820°C - 1,600°C) Store->Incinerate

Figure 1: Standardized waste segregation and disposal workflow for picolinate derivatives.

Protocol A: Routine Laboratory Waste Disposal
  • Segregation & Containment:

    • Solid Waste: Place contaminated weigh boats, spatulas, and PPE into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

    • Liquid Waste: Collect solutions containing the compound in a compatible High-Density Polyethylene (HDPE) or amber glass carboy[9]. Crucial: Do not mix with acidic waste streams to prevent unknown exothermic reactions[9].

  • Labeling: Attach a compliant hazardous waste tag. Explicitly list the full chemical name ("Methyl 3-amino-4-methoxypicolinate") and any associated solvents. Mark the "Toxic" hazard indicator[9].

  • Temporary Storage: Store the sealed waste container in a secondary containment tray within a designated, ventilated flammables storage cabinet. Ensure the storage area is cool, dry, and away from strong oxidizing agents[9],[10].

  • Final Destruction: Submit a waste pickup request to your Environmental Health and Safety (EHS) office. The material must be transferred to a licensed facility for or fluidized bed incineration (450°C - 980°C)[4],[2].

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and environmental contamination.

Protocol B: Step-by-Step Spill Remediation
  • Isolation & Ventilation: Immediately clear the area of personnel, move upwind, and eliminate all sources of ignition. Ensure the laboratory's HVAC system or fume hood is actively ventilating the space[9],[5].

  • PPE Donning: Responders must equip a NIOSH-approved respirator (if powder is aerosolized outside a hood), butyl rubber gloves, and a fully-buttoned lab coat or chemical-resistant apron[9],[7].

  • Containment: Prevent the spill from entering drains, sewers, or water courses[5].

  • Absorption & Collection:

    • For Powders: Avoid generating dust. Use non-sparking tools to gently sweep or shovel up the material[5].

    • For Liquids: Absorb the spill with an inert material such as vermiculite or diatomaceous earth[10]. Do not use combustible materials like sawdust, which may react with oxidizing impurities.

  • Surface Decontamination: Wash the affected surface thoroughly with plenty of soap and water to remove residual organic traces[10],[6]. Collect all rinsate and absorbent materials into a sealable, labeled plastic bag or HDPE container for incineration[5].

Sources

Handling

Personal protective equipment for handling Methyl 3-amino-4-methoxypicolinate

Comprehensive Safety and Operational Guide: Handling Methyl 3-amino-4-methoxypicolinate Executive Summary & Chemical Profile Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly specialized pyridine-based b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 3-amino-4-methoxypicolinate

Executive Summary & Chemical Profile

Methyl 3-amino-4-methoxypicolinate (CAS: 2416052-02-1) is a highly specialized pyridine-based building block frequently utilized in advanced drug discovery and synthetic chemistry[1]. While invaluable for synthesizing complex pharmacophores, its structural motifs—an amino group, a methoxy group, and a picolinate ester attached to a pyridine ring—impart specific toxicological hazards that mandate rigorous operational controls. This guide provides a field-proven, self-validating framework for safely handling, transferring, and disposing of this compound.

Mechanistic Toxicology: The "Why" Behind the PPE

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on blind compliance; it must be rooted in chemical causality. Understanding why a chemical interacts with biological systems ensures precise and effective risk mitigation.

  • Dermal Penetration & Systemic Toxicity: The highly lipophilic nature of the pyridine ring facilitates rapid dermal and mucosal absorption. Direct exposure can cause severe contact dermatitis (characterized by erythema and blistering), while systemic absorption mimics the toxicological profile of inhalation[2].

  • Picolinate-Mediated Oxidative Stress: The picolinate moiety acts as a potent bidentate chelator. In biological environments, picolinates complex with intracellular transition metals (such as iron or copper). This complexation shifts the redox potential of the metal center, making it susceptible to reduction by biological thiols. Subsequent interaction with molecular oxygen catalytically generates Reactive Oxygen Species (ROS), leading to oxidative DNA cleavage and lipid peroxidation[3].

  • Respiratory Sensitization: Fine powders of amino-pyridine derivatives can act as severe respiratory tract irritants (STOT SE 3), necessitating strict inhalation controls to prevent mucosal inflammation[4].

MechanisticTox A Methyl 3-amino-4-methoxypicolinate (Exposure) B Skin/Mucosal Absorption (Lipophilic Pyridine Ring) A->B Systemic Entry G Local Irritation (Dermatitis / Respiratory) A->G Direct Contact C Intracellular Chelation (Picolinate Moiety) B->C Intracellular Transport D Transition Metal Complexation (e.g., Fe, Cu) C->D Metal Binding E Redox Cycling & ROS Generation D->E Electron Transfer F Oxidative Stress & Cytotoxicity E->F Cellular Damage

Mechanistic pathway of picolinate-induced cytotoxicity and oxidative stress.

Quantitative PPE Matrix & Specifications

To directly neutralize the mechanistic risks outlined above, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to during all handling phases.

Protection CategorySpecification / StandardMechanistic Rationale
Eye/Face ANSI Z87.1 / EN 166 compliant chemical splash goggles.Prevents mucosal absorption of airborne particulates and liquid splashes.
Hands Minimum 0.11 mm thick Nitrile gloves (e.g., NBR).Pyridine derivatives rapidly permeate latex. Nitrile provides a superior barrier against lipophilic organic compounds.
Skin/Body Tyvek® lab coat or tightly-woven, non-static cotton coat.Prevents accumulation of static electricity[2] which could ignite suspended organic dust.
Respiratory NIOSH N95/P100 particulate respirator or half-mask with OV/P100 cartridges.Filters fine aerodynamic particulates (<5 μm) that bypass the upper respiratory tract.

Standard Operating Procedure: Handling & Synthesis Integration

Every protocol must function as a self-validating system to ensure absolute containment during synthesis operations. Follow this step-by-step methodology:

Step 1: Environmental Validation (Self-Check)

  • Action: Conduct operations exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

  • Validation: Before opening the chemical container, hold a single ply of a Kimwipe at the sash opening. The tissue must be actively drawn inward (confirming a minimum face velocity of 100 fpm). If the tissue falls vertically, abort the operation immediately.

Step 2: Static Dissipation and Preparation

  • Action: Ground all metal receiving vessels[5]. Use anti-static weighing boats and non-sparking spatulas (e.g., ceramic or conductive plastic).

  • Causality: Fine organic powders like Methyl 3-amino-4-methoxypicolinate can form explosive dust-air mixtures. Eliminating static discharge prevents deflagration.

Step 3: Transfer and Solubilization

  • Action: Weigh the required mass carefully to avoid aerosolization. Immediately transfer the powder to the reaction vessel and cap it. If solubilizing, add the solvent (e.g., DMSO or DMF) slowly down the inner wall of the vessel to minimize dust kick-up.

Step 4: Decontamination

  • Action: Wipe down the analytical balance and surrounding hood area with a damp, disposable cloth (using a 10% ethanol/water solution) to capture and hydrolyze any residual micro-dust.

Spill Response & Waste Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Clear the immediate area. If the spill occurs outside a ventilated fume hood, don a full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges before re-entering.

  • Eliminate Ignition Sources: Turn off all nearby electrical equipment, heating mantles, and stir plates[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or dry sand)[7]. Never use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with copious amounts of soap and water to remove trace lipophilic residues[4].

Disposal Logistics:

  • Classification: Label the container explicitly as "Hazardous Organic Waste - Contains Pyridine Derivatives."

  • Segregation: Keep strictly segregated from strong oxidizers and strong acids to prevent violent exothermic reactions.

  • Routing: Dispose of via a licensed EPA/RCRA-compliant hazardous waste management facility. Under no circumstances should this compound be flushed into the sanitary sewer system[6].

SafeHandling Start Risk Assessment & Prep PPE Don PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Contain & Absorb (Inert Absorbent) Spill->Clean Yes Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Waste No Clean->Waste

Step-by-step operational workflow for handling and spill response.

References

  • ChemScene. "2416052-02-1 | Methyl 3-amino-4-methoxypicolinate | ChemScene".1

  • Proceedings of the National Academy of Sciences (PNAS). "Nutritional supplement chromium picolinate causes sterility and lethal mutations in Drosophila melanogaster". 3

  • Novachem. "Pyridine-D5 (D, 99.5%) - Safety Data Sheet". 2

  • Jubilant Ingrevia. "Pyridine ACS Safety Data Sheet".5

  • Jubilant Ingrevia. "JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet". 4

  • Labbox. "UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export". 7

  • Thermo Fisher Scientific. "Pyridine - SAFETY DATA SHEET". 6

Sources

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